MS177
Description
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Properties
Molecular Formula |
C48H55N11O8 |
|---|---|
Molecular Weight |
914.0 g/mol |
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[6-[4-[2-[3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoylamino]ethyl]piperazin-1-yl]-3-pyridinyl]-1-propan-2-ylindazole-4-carboxamide |
InChI |
InChI=1S/C48H55N11O8/c1-28(2)59-39-24-32(23-34(36(39)27-53-59)44(62)52-26-35-29(3)22-30(4)54-45(35)63)31-8-10-40(51-25-31)57-18-16-56(17-19-57)15-13-50-41(60)12-20-67-21-14-49-37-7-5-6-33-43(37)48(66)58(47(33)65)38-9-11-42(61)55-46(38)64/h5-8,10,22-25,27-28,38,49H,9,11-21,26H2,1-4H3,(H,50,60)(H,52,62)(H,54,63)(H,55,61,64) |
InChI Key |
LRMNSTSNSCJHGZ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Role of MS177 in Depleting EZH2-cMyc Complexes
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This guide details the mechanism of action of MS177, a Proteolysis Targeting Chimera (PROTAC), in effectively depleting both canonical and non-canonical EZH2 protein complexes, with a specific focus on the oncogenic EZH2-cMyc complex.
Introduction: The Dual Oncogenic Functions of EZH2
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that functions as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] In its canonical role, EZH2 mediates the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2] This function is crucial for silencing tumor suppressor genes, and its overexpression is linked to poor prognoses in numerous cancers.[3][4]
Beyond its well-established repressive function, EZH2 exhibits non-canonical, PRC2-independent activities that contribute to oncogenesis.[5][6] A critical non-canonical function involves a direct protein-protein interaction with the potent oncoprotein cMyc.[1][7] This interaction, mediated by a cryptic transactivation domain (TAD) within EZH2, forms a complex that can function as a transcriptional co-activator, driving the expression of genes involved in cell proliferation and malignancy.[1][8]
Conventional EZH2 inhibitors, which target its catalytic SET domain, are often slow-acting and only partially effective because they fail to disrupt these non-canonical scaffolding functions.[1][9] This limitation has driven the development of alternative therapeutic strategies, such as targeted protein degradation. This compound is a novel EZH2-targeting PROTAC designed to induce the degradation of the EZH2 protein, thereby ablating both its canonical and non-canonical activities.[1][8][10]
This compound: A PROTAC-based Degrader of EZH2
This compound is a heterobifunctional small molecule, chemically classified as a PROTAC.[10] It is synthesized by conjugating a potent EZH2 inhibitor, C24, to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase via a polyethylene (B3416737) glycol (PEG) linker.[8][10] This design enables this compound to act as a molecular bridge, recruiting EZH2 to the CRBN E3 ligase machinery.
The fundamental mechanism of this compound involves hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of EZH2.[8] By forming a ternary complex between EZH2 and CRBN, this compound facilitates the poly-ubiquitination of EZH2, marking it for destruction by the 26S proteasome.[1][6] This degradation-based approach offers a significant advantage over simple inhibition, as it eliminates the entire protein scaffold, preventing both catalytic and non-catalytic functions.
Figure 1: General mechanism of this compound-induced protein degradation.
Depletion of the EZH2-cMyc Complex
A key finding is that this compound treatment leads to the degradation of not only EZH2 but also its non-canonical binding partner, cMyc.[6][8] This effect is highly specific and dependent on the presence of EZH2. In cellular models where EZH2 is knocked down or knocked out, this compound fails to induce cMyc degradation, confirming that cMyc is targeted as part of a complex with EZH2.[1][6] Furthermore, this compound does not alter the mRNA levels of cMyc, indicating that the observed depletion occurs at the protein level.[6]
This co-degradation is a direct result of the PROTAC mechanism. This compound brings the entire EZH2-cMyc protein complex into proximity with the CRBN E3 ligase.[6] The subsequent poly-ubiquitination event targets EZH2, and by association, the tightly bound cMyc is also sent for proteasomal degradation. This dual action allows this compound to simultaneously shut down the PRC2-mediated gene repression (by degrading canonical EZH2-PRC2 complexes) and the cMyc-driven oncogenic activation program (by degrading non-canonical EZH2-cMyc complexes).[2][6][11]
Figure 2: this compound targets both canonical and non-canonical EZH2 complexes.
Quantitative Data Analysis
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The data highlights its potency both as an EZH2 inhibitor and, more importantly, as a protein degrader with significant anti-proliferative effects.
Table 1: In Vitro Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
|---|---|---|---|
| Enzymatic Inhibition (IC₅₀) | EZH2-PRC2 Complex | 7 nM | [8][10] |
| C24 (Parent Inhibitor) | 12 nM | [1][10] | |
| Protein Degradation (DC₅₀) | EZH2 in MV4;11 cells | 200 nM | [8] |
| Anti-Proliferation (IC₅₀) | MLL-rearranged Leukemia Cells | 0.1 - 0.57 µM | [10] |
| | AML Patient Samples | 0.09 - 1.35 µM |[10] |
Table 2: In Vivo Activity and Pharmacokinetics of this compound
| Parameter | Animal Model | Dosing Regimen | Outcome | Reference |
|---|---|---|---|---|
| Tumor Repression | MLL-r AML PDX & Xenograft | 100 mg/kg, i.p., BID | Significant tumor growth repression | [10] |
| Pharmacokinetics | Male Swiss Albino Mice | 50 mg/kg, i.p. (single dose) | ~1 µM intraplasma concentration | [10] |
| Tolerability | Mice | Up to 200 mg/kg, i.p., BID | Well-tolerated with no apparent toxicity |[10] |
Experimental Protocols for Validation
The mechanism of this compound has been elucidated through several key biochemical and cellular experiments. Detailed protocols for these foundational assays are provided below.
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate that this compound induces the formation of a ternary complex between CRBN and EZH2/cMyc.[1][6]
Protocol:
-
Cell Culture and Treatment: Culture relevant cells (e.g., MOLM-13, MM1.S) to ~80% confluency. Treat cells with DMSO (vehicle control), this compound (e.g., 2.5 µM), or a negative control compound for a specified duration (e.g., 4-24 hours).
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells on ice for 30 minutes in a non-denaturing lysis buffer (e.g., EBC buffer: 50 mM Tris-HCl pH 8.0, 120 mM NaCl, 0.5% NP-40) supplemented with protease and phosphatase inhibitors.
-
Lysate Clarification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Immunoprecipitation: Pre-clear the lysate by incubating with Protein A/G beads for 1 hour. Incubate a portion of the pre-cleared lysate with an antibody against the bait protein (e.g., anti-EZH2) or an IgG control overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluates and input samples by Western Blotting using antibodies against the expected interacting partners (e.g., anti-CRBN, anti-cMyc). An increased signal for CRBN and cMyc in the this compound-treated EZH2 IP lane compared to controls demonstrates induced interaction.[6]
Figure 3: Experimental workflow for a Co-Immunoprecipitation assay.
Western Blotting for Protein Degradation
This is the primary method used to quantify the reduction in EZH2 and cMyc protein levels following this compound treatment.
Protocol:
-
Cell Treatment and Lysis: Treat cells with a dose-range of this compound (e.g., 0.1 µM to 5 µM) or for a time course (e.g., 0 to 24 hours).[10] Harvest cells and lyse them in RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for EZH2, cMyc, and a loading control (e.g., β-Actin, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of target proteins to the loading control to determine the relative decrease in protein levels.
Gene Knockdown/Knockout Dependency Studies
These experiments are critical for proving that the degradation of cMyc by this compound is dependent on EZH2 and the CRBN E3 ligase.
Protocol:
-
Generate Knockdown/Knockout Cells: Create stable cell lines with depleted target genes. For knockdown, use lentiviral particles expressing shRNAs targeting EZH2 or CRBN. For knockout, use CRISPR/Cas9 technology with guide RNAs (sgRNAs) targeting the genes of interest.[6]
-
Verification: Confirm the successful depletion of the target protein (EZH2 or CRBN) in the modified cell lines via Western Blotting.
-
This compound Treatment: Treat the wild-type (control), knockdown, and knockout cell lines with this compound (e.g., 5 µM) for a specified time (e.g., 6-8 hours).[1]
-
Analysis: Harvest the cells and perform Western Blotting for cMyc.
-
Interpretation: A rescue of cMyc degradation in the EZH2-depleted or CRBN-depleted cells compared to the profound degradation in wild-type cells demonstrates that the effect of this compound on cMyc is dependent on both EZH2 and CRBN.[1][6]
Conclusion and Therapeutic Implications
This compound represents a significant advancement in targeting EZH2-dependent cancers. By inducing the degradation of the EZH2 protein, it effectively neutralizes both the canonical PRC2-mediated gene silencing and the non-canonical, cMyc-driven transcriptional activation.[1][6][8] The ability to induce co-degradation of the oncoprotein cMyc is a key advantage, as cMyc has historically been considered "undruggable" by conventional small molecules.[7] This dual-action mechanism explains the superior and rapid anti-proliferative activity of this compound compared to traditional EZH2 catalytic inhibitors, particularly in malignancies like MLL-rearranged leukemias and multiple myeloma where the non-canonical EZH2-cMyc axis is a critical oncogenic driver.[2][6][8] This technical guide underscores the power of the PROTAC modality to address complex oncogenic dependencies and provides a framework for the continued development of degraders targeting multifaceted proteins in cancer.
References
- 1. EZH2 non-canonically binds cMyc and p300 through a cryptic transactivation domain to mediate gene activation and promote oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting and targeting noncanonical functions of EZH2 in multiple myeloma via an EZH2 degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation and Role of EZH2 in Cancer [e-crt.org]
- 4. EZH2-targeted therapies in cancer: hype or a reality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Non-canonical functions of EZH2 in cancer [frontiersin.org]
- 6. Dissecting and Targeting Noncanonical Functions of EZH2 in Multiple Myeloma via an EZH2 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scholars@Duke publication: EZH2 noncanonically binds cMyc and p300 through a cryptic transactivation domain to mediate gene activation and promote oncogenesis. [scholars.duke.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
The PROTAC Frontier: A Technical Deep Dive into MS177-Mediated EZH2 Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core technology of MS177, a potent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the histone methyltransferase EZH2. By hijacking the cell's natural protein disposal machinery, this compound offers a novel therapeutic strategy for cancers reliant on EZH2 activity, including certain leukemias and breast cancers. This document provides a comprehensive overview of this compound's mechanism of action, detailed experimental methodologies, and a summary of its potent anti-cancer effects.
Introduction to PROTAC Technology and this compound
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in targeted therapy. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs eliminate the protein altogether. They achieve this by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.
This compound is a highly effective and fast-acting EZH2-targeting PROTAC.[1] It is composed of three key components:
-
A potent EZH2 inhibitor (C24): This moiety specifically binds to the EZH2 protein.[1]
-
A CRBN ligand (Pomalidomide): This ligand recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2]
-
A flexible linker: This connects the EZH2 inhibitor and the CRBN ligand, enabling the formation of a stable ternary complex.[1]
By bringing EZH2 into close proximity with CRBN, this compound triggers the ubiquitination and subsequent degradation of EZH2.[3]
Mechanism of Action of this compound
This compound leverages the ubiquitin-proteasome system (UPS) to achieve targeted degradation of EZH2. The process can be broken down into the following key steps:
-
Ternary Complex Formation: this compound first binds to both EZH2 and the CRBN E3 ligase, forming a transient ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of EZH2.
-
Proteasomal Recognition: The polyubiquitinated EZH2 is then recognized by the 26S proteasome.
-
Degradation: The proteasome unfolds and degrades EZH2 into small peptides, effectively eliminating it from the cell. The this compound molecule is then released and can catalyze further rounds of degradation.
Crucially, this compound-mediated degradation is not limited to the canonical EZH2 within the Polycomb Repressive Complex 2 (PRC2). It also effectively depletes non-canonical EZH2 complexes, such as the EZH2-cMyc complex, which plays a significant role in oncogenesis.[4][5] This dual action contributes to its potent anti-cancer activity. Furthermore, studies have shown that EZH2 PROTACs like this compound can also induce the degradation of associated transcription factors, such as FOXM1, further disrupting oncogenic signaling pathways.[6]
Quantitative Data Summary
The efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Cell Line | Value | Reference |
| EZH2 Inhibition (IC50) | In vitro methyltransferase assay | 7 nM | [3] |
| Parent EZH2 Inhibitor (C24) IC50 | In vitro methyltransferase assay | 12 nM | [1] |
| EZH2 Degradation (DC50) | EOL-1 | 0.2 µM (± 0.1 µM) | [2] |
| MV4;11 | 1.5 µM (± 0.2 µM) | [2] | |
| MV4;11 | ~200 nM | [3] | |
| Maximum EZH2 Degradation (Dmax) | EOL-1 | 82% | [2] |
| MV4;11 | 68% | [2] |
| Cell Line Type | Cell Line(s) | Antiproliferative IC50 | Reference |
| MLL-rearranged leukemia | EOL-1, MV4;11, MOLM-13 | 0.1 - 0.57 µM | [1] |
| Patient-derived AML samples | Not specified | 0.09 - 1.35 µM | [1] |
| Chronic Myelogenous Leukemia | K562 | >100 µM | [1] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
In Vitro Methyltransferase Assay
Objective: To determine the inhibitory activity of this compound on the enzymatic function of EZH2.
Methodology:
-
Recombinant EZH2/EED/SUZ12/RBAP48/AEBP2 complex is incubated with a histone H3 substrate.
-
The reaction is initiated by the addition of S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as a methyl donor.
-
The reaction mixture is incubated with varying concentrations of this compound or a vehicle control (DMSO).
-
The reaction is stopped, and the incorporation of the radiolabeled methyl group into the histone substrate is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[7]
Cell Culture and Proliferation Assays
Objective: To assess the antiproliferative effects of this compound on cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., EOL-1, MV4;11) are seeded in 96-well plates at an appropriate density.
-
Cells are treated with a serial dilution of this compound or DMSO for a specified period (e.g., 4 days).[1]
-
Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Luminescence is read on a plate reader, and the data is normalized to the vehicle-treated control.
-
IC50 values are determined using non-linear regression analysis.
Immunoblotting for Protein Degradation
Objective: To visualize and quantify the degradation of EZH2 and other proteins of interest.
Methodology:
-
Cells are treated with various concentrations of this compound for a defined time (e.g., 16 or 24 hours).[8]
-
Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against EZH2, SUZ12, EED, H3K27me3, cMyc, and a loading control (e.g., GAPDH or β-actin).[7]
-
The membrane is then incubated with the appropriate HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis is performed to quantify the protein levels relative to the loading control. DC50 values are calculated based on the concentration of this compound that results in 50% degradation of the target protein.[8]
Co-Immunoprecipitation (Co-IP)
Objective: To investigate the interaction between EZH2 and other proteins, such as components of the PRC2 complex or cMyc.
Methodology:
-
Cells are treated with this compound, a negative control, or DMSO for 24 hours.[8]
-
Cells are lysed in a non-denaturing lysis buffer.
-
The lysate is pre-cleared with protein A/G agarose (B213101) beads.
-
The pre-cleared lysate is incubated with an antibody against EZH2 or an IgG control overnight at 4°C.
-
Protein A/G agarose beads are added to pull down the antibody-protein complexes.
-
The beads are washed to remove non-specific binding proteins.
-
The immunoprecipitated proteins are eluted and analyzed by immunoblotting as described above.[8]
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in animal models.
Methodology:
-
Immunocompromised mice are subcutaneously or intravenously injected with human leukemia cells (e.g., MV4;11).
-
Once tumors are established, mice are randomized into treatment and control groups.
-
This compound is administered via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 100 mg/kg, twice daily for 6 days).[1]
-
Tumor volume and body weight are monitored regularly.
-
At the end of the study, tumors are excised, and tissues may be collected for pharmacodynamic analysis (e.g., immunoblotting for EZH2 levels).
-
Survival rates are also monitored.[3]
Visualizing the Molecular Pathways and Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism by which this compound induces the degradation of EZH2 and its downstream consequences.
Caption: Mechanism of this compound-induced EZH2 degradation and downstream effects.
Experimental Workflow for Protein Degradation Analysis
The following diagram outlines the typical workflow for assessing protein degradation induced by this compound.
Caption: Workflow for analyzing this compound-induced protein degradation.
Logical Relationship of this compound Components
This diagram illustrates the logical relationship and function of the different components of the this compound PROTAC molecule.
Caption: Functional components of the this compound PROTAC molecule.
Conclusion
This compound represents a powerful chemical probe and a promising therapeutic candidate that exemplifies the potential of PROTAC technology. By effectively degrading both canonical and non-canonical EZH2 complexes, it overcomes some of the limitations of traditional EZH2 inhibitors. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working to advance our understanding and application of targeted protein degradation in oncology and beyond.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | EZH2 PROTAC | Probechem Biochemicals [probechem.com]
- 3. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. EZH2 PROTACs target EZH2- and FOXM1-associated oncogenic nodes, suppressing breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Discovery and Development of MS177: A Technical Guide to a Novel EZH2 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS177 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2). This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeted protein degradation in oncology, with a specific focus on EZH2. This document details the rational design of this compound, summarizes key in vitro and in vivo data, and provides detailed experimental protocols for the evaluation of this novel EZH2 degrader.
Introduction
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous human cancers, including various hematological malignancies and solid tumors, making it an attractive therapeutic target.[2] While several small-molecule inhibitors of EZH2's methyltransferase activity have been developed, their efficacy can be limited by the non-canonical, scaffolding functions of EZH2 that are independent of its catalytic activity.[1][3]
To address these limitations, a new therapeutic modality, Proteolysis Targeting Chimeras (PROTACs), has been employed. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively degrade target proteins.[3] this compound is a novel PROTAC that recruits the Cereblon (CRBN) E3 ubiquitin ligase to polyubiquitinate and subsequently degrade EZH2.[1] A key feature of this compound is its ability to degrade both the canonical EZH2 within the PRC2 complex and non-canonical EZH2 that forms complexes with oncogenic transcription factors such as cMyc.[1][4] This dual action provides a more comprehensive suppression of EZH2's oncogenic functions compared to catalytic inhibitors alone.
This guide will cover the discovery and rational design of this compound, its mechanism of action, and a summary of its preclinical efficacy in various cancer models. Detailed experimental protocols are provided to facilitate further research and development of this promising therapeutic agent.
Discovery and Rational Design of this compound
This compound was rationally designed as a heterobifunctional molecule comprising three key components: a ligand that binds to the target protein (EZH2), a ligand that recruits an E3 ubiquitin ligase (CRBN), and a chemical linker that connects the two ligands.
-
EZH2 Ligand: The design of this compound incorporates the potent and selective EZH2 inhibitor, C24, as the EZH2-binding moiety. C24 itself demonstrates a strong inhibitory effect on the enzymatic activity of EZH2.[1]
-
E3 Ligase Ligand: Pomalidomide (B1683931), a well-characterized ligand for the CRBN E3 ligase, was chosen to hijack the ubiquitination machinery.[2]
-
Linker: A polyethylene (B3416737) glycol (PEG)-based linker connects the C24 and pomalidomide moieties. The length and composition of the linker are critical for optimal ternary complex formation between EZH2, this compound, and CRBN, which is essential for efficient protein degradation.
The chemical structure of this compound is a result of a systematic structure-activity relationship (SAR) study to optimize the linker length for maximal EZH2 degradation.[1]
Mechanism of Action
This compound exerts its therapeutic effect through the targeted degradation of EZH2 via the ubiquitin-proteasome system. The proposed mechanism of action is illustrated in the signaling pathway diagram below.
Caption: Mechanism of action of this compound leading to EZH2 degradation.
This compound simultaneously binds to EZH2 and CRBN, facilitating the formation of a ternary complex.[1] This proximity induces the CRBN-mediated poly-ubiquitination of EZH2, marking it for recognition and subsequent degradation by the 26S proteasome. The degradation of EZH2 leads to a reduction in H3K27me3 levels, reactivation of tumor suppressor genes, and suppression of non-canonical EZH2-driven oncogenic pathways, ultimately resulting in cancer cell growth inhibition, cell cycle arrest, and apoptosis.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro EZH2 Inhibition and Degradation
| Parameter | Cell Line | Value | Reference |
| C24 IC50 (EZH2 inhibition) | - | 12 nM | [1] |
| This compound IC50 (EZH2-PRC2 inhibition) | - | 7 nM | [1] |
| DC50 (EZH2 Degradation) | EOL-1 | 0.2 ± 0.1 µM | [2] |
| DC50 (EZH2 Degradation) | MV4;11 | 1.5 ± 0.2 µM | [2] |
| Dmax (EZH2 Degradation) | EOL-1 | 82% | [2] |
| Dmax (EZH2 Degradation) | MV4;11 | 68% | [2] |
Table 2: In Vitro Anti-proliferative Activity of this compound (4-day treatment)
| Cell Line/Sample Type | Cancer Type | IC50 (µM) | Reference |
| MLL-r leukemia cells | Acute Myeloid Leukemia | 0.1 - 0.57 | [1] |
| Primary AML Patient Samples | Acute Myeloid Leukemia | 0.09 - 1.35 | [1] |
| K562 | Chronic Myeloid Leukemia | >100 | [1] |
Table 3: In Vivo Pharmacokinetics and Efficacy of this compound
| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| Male Swiss Albino Mice | - | 50 mg/kg, single i.p. | Achieved ~1 µM intraplasma concentration | [1] |
| PDX model of MLL-r AML | Acute Myeloid Leukemia | 100 mg/kg, i.p., BID for 6 days | Repressed tumor growth and prolonged survival | [1] |
| Subcutaneous MLL-r leukemia xenograft | Acute Myeloid Leukemia | 100 mg/kg, i.p., BID for 6 days/week | Inhibited tumor growth | [1] |
| - | - | 200 mg/kg, i.p., BID for 3 days/week | Well-tolerated with no apparent toxicity | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and similar molecules.
Synthesis of this compound
While a detailed step-by-step synthesis with full characterization is often found in the supplementary information of primary research articles, the general synthetic strategy for this compound involves the coupling of the EZH2 inhibitor C24, or a derivative thereof, with a pomalidomide-linker conjugate.[1] The synthesis typically involves standard amide bond formation reactions. For a detailed protocol, it is recommended to consult the supplementary materials of the primary literature citing the discovery of this compound.
Cell Culture
-
Cell Lines: A variety of cancer cell lines can be used, including but not limited to, acute myeloid leukemia (e.g., EOL-1, MV4;11, MOLM-13), multiple myeloma (e.g., L-363), and breast cancer cell lines.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) is commonly used. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
Caption: Workflow for a typical cell viability assay.
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 96 hours at 37°C.
-
Viability Assessment: Use a commercially available cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay. Add the reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Western Blotting
This protocol is to assess the degradation of EZH2 and other proteins of interest.
Caption: A generalized workflow for Western blotting.
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified duration (e.g., 16-24 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., EZH2, SUZ12, EED, cMyc, H3K27me3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Animal Studies
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a xenograft mouse model.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Prepare a formulation of this compound suitable for intraperitoneal (i.p.) injection (e.g., in a vehicle such as corn oil or a solution containing DMSO, PEG300, Tween80, and saline). Administer this compound at the desired dose and schedule (e.g., 100 mg/kg, twice daily). The control group should receive the vehicle only.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).
Pharmacokinetic (PK) Study
A general protocol for a murine PK study is as follows:
-
Animal Dosing: Administer a single dose of this compound to mice via the desired route (e.g., i.p. or oral gavage).
-
Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Conclusion
This compound represents a significant advancement in the development of targeted therapies against EZH2-dependent cancers. As a PROTAC degrader, it offers a distinct mechanism of action compared to traditional enzymatic inhibitors by inducing the complete removal of the EZH2 protein. Its ability to degrade both canonical and non-canonical EZH2 complexes addresses a key limitation of catalytic inhibitors and provides a more comprehensive approach to targeting EZH2's oncogenic functions. The preclinical data summarized in this guide demonstrate the potent anti-cancer activity of this compound in various models. The provided experimental protocols serve as a valuable resource for researchers and drug developers seeking to further investigate and build upon the promising therapeutic potential of this compound and the broader class of EZH2-targeting PROTACs. Further studies, including more detailed pharmacokinetic and toxicology assessments, will be crucial in advancing this novel therapeutic agent towards clinical applications.
References
An In-depth Technical Guide to MS177: A Potent EZH2-Targeting PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS177 is a highly effective and fast-acting proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). As a key component of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation and is frequently dysregulated in various cancers. This compound offers a novel therapeutic strategy by not only inhibiting the enzymatic activity of EZH2 but also by mediating its complete removal from the cellular environment. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its mechanism of action.
Chemical Structure and Properties
This compound is a heterobifunctional molecule that consists of three key components: a ligand for the EZH2 protein (the EZH2 inhibitor C24), a ligand for the Cereblon (CRBN) E3 ubiquitin ligase (pomalidomide), and a polyethylene (B3416737) glycol (PEG) linker that connects the two ligands. This tripartite structure enables this compound to recruit CRBN to EZH2, leading to the ubiquitination and subsequent proteasomal degradation of the EZH2 protein.[1]
Chemical Structure
The chemical structure of this compound is presented below:
IUPAC Name: N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-6-(6-(4-(2-(3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanamido)ethyl)piperazin-1-yl)pyridin-3-yl)-1-isopropyl-1H-indazole-4-carboxamide
SMILES: O=C(C1=CC(C2=CC=C(N3CCN(CCNC(CCOCCNC4=CC=CC(C(N5C(CC6)C(NC6=O)=O)=O)=C4C5=O)=O)CC3)N=C2)=CC7=C1C=NN7C(C)C)NCC8=C(C)C=C(C)NC8=O[2]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C48H55N11O8 | [3] |
| Molecular Weight | 914.04 g/mol | |
| CAS Number | 2225938-86-1 | |
| Appearance | Solid powder | [3] |
| Color | White to beige | |
| Solubility | Soluble in DMSO | [3] |
| Storage | Store at -20°C for long-term storage. | [3] |
Mechanism of Action
This compound functions as a PROTAC, a molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate a target protein.
The mechanism of action of this compound can be summarized in the following steps:
-
Ternary Complex Formation: this compound, due to its bifunctional nature, simultaneously binds to both the EZH2 protein and the CRBN E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The recruitment of CRBN to EZH2 facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of EZH2.
-
Proteasomal Degradation: The polyubiquitinated EZH2 is then recognized and targeted for degradation by the 26S proteasome.
-
Recycling of this compound: After the degradation of EZH2, this compound is released and can participate in another cycle of EZH2 degradation.
This process leads to a significant reduction in the cellular levels of EZH2, thereby inhibiting its canonical (histone methylation) and non-canonical (gene activation) functions.[1][3]
Caption: Mechanism of action of this compound as a PROTAC degrader of EZH2.
Biological Properties and Activity
This compound has demonstrated potent and selective degradation of EZH2 in various cancer cell lines, particularly in acute myeloid leukemia (AML). This degradation leads to a range of anti-cancer effects, including inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[4]
In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| EZH2 Degradation (DC50) | EOL-1 (AML) | 0.2 µM | [3] |
| MV4;11 (AML) | 1.5 µM | [3] | |
| Cell Viability (EC50) | AML cell lines | 0.1 - 0.57 µM | [2][4] |
| Apoptosis Induction | MOLM-13 (AML) | Effective at 24 hours | [4] |
| Colony Formation Inhibition | MV4;11 (AML) | Effective | [4] |
Downstream Effects
Degradation of EZH2 by this compound leads to significant changes in the cellular transcriptome and proteome. Notably, it results in the reactivation of PRC2-repressed genes and the suppression of oncogenic pathways driven by the transcription factor c-Myc, with which EZH2 can form a non-canonical complex.[4] Proteomic analyses have shown that EZH2 knockdown can lead to the differential expression of proteins involved in cell proliferation and metabolism, such as stathmin1 and 60S acidic ribosomal protein P0.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process that includes the preparation of the EZH2 inhibitor C24, the pomalidomide-linker conjugate, and their final coupling. The following is a representative protocol for the synthesis of PROTACs with similar linkers, as a detailed step-by-step synthesis of this compound is not publicly available.
General Protocol for PROTAC Synthesis via Amide Bond Formation: [6]
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid-functionalized component (e.g., the linker attached to either the EZH2 inhibitor or the CRBN ligand) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). Add a peptide coupling reagent (e.g., HATU, HBTU) and an organic base (e.g., DIPEA, triethylamine) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated carboxylic acid solution, add the amine-functionalized component (the other part of the PROTAC). Continue stirring the reaction mixture at room temperature overnight.
-
Reaction Monitoring and Work-up: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC molecule.
-
Characterization: Confirm the structure and purity of the synthesized PROTAC using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Caption: General workflow for the chemical synthesis of a PROTAC like this compound.
Biological Assay Protocols
4.2.1. Cell Viability Assay [4]
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound in cancer cell lines.
-
Procedure:
-
Seed AML cells (e.g., EOL-1, MV4;11) in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Treat the cells with a serial dilution of this compound (typically from 0.01 to 10 µM) or DMSO as a vehicle control.
-
Incubate the plates for 96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add a cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay, to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and determine the EC50 value using non-linear regression analysis.
-
4.2.2. Western Blot Analysis for EZH2 Degradation [7]
-
Objective: To assess the degradation of EZH2 and other proteins of interest following treatment with this compound.
-
Procedure:
-
Seed AML cells in 6-well plates and treat with various concentrations of this compound or DMSO for the desired time (e.g., 24-36 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EZH2 (or other target proteins) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
4.2.3. Apoptosis Assay by Flow Cytometry [4]
-
Objective: To quantify the induction of apoptosis by this compound.
-
Procedure:
-
Treat AML cells with the desired concentrations of this compound or DMSO for 24 hours.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.
-
Conclusion
This compound is a potent and selective EZH2-targeting PROTAC degrader with significant anti-cancer activity, particularly in hematological malignancies. Its ability to induce the degradation of EZH2, rather than just inhibiting its enzymatic activity, offers a promising therapeutic strategy to overcome the limitations of traditional EZH2 inhibitors. The detailed chemical and biological characterization, along with the established experimental protocols, provide a solid foundation for further preclinical and clinical development of this compound and other EZH2-targeting degraders.
References
- 1. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An EZH2-dependent transcriptional complex promotes aberrant epithelial remodelling after injury | EMBO Reports [link.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. Dissecting and Targeting Noncanonical Functions of EZH2 in Multiple Myeloma via an EZH2 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic analysis of EZH2 downstream target proteins in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Action Degrader: A Technical Guide to MS177's Impact on Gene Expression in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS177 is a potent, small-molecule degrader that represents a significant advancement in the targeted therapy of cancers dependent on the epigenetic regulator EZH2 and the oncoprotein c-Myc. As a Proteolysis Targeting Chimera (PROTAC), this compound orchestrates the ubiquitination and subsequent proteasomal degradation of its target proteins. This technical guide provides an in-depth analysis of this compound's mechanism of action, its profound impact on gene expression in cancer cells, and detailed protocols for key experimental validations.
Introduction to this compound: A PROTAC-Based Approach
This compound is a heterobifunctional molecule designed to simultaneously engage EZH2 and the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This proximity induces the polyubiquitination of EZH2, marking it for degradation by the 26S proteasome. A critical feature of this compound is its ability to not only degrade EZH2 within its canonical Polycomb Repressive Complex 2 (PRC2) but also to disrupt the non-canonical, PRC2-independent complex of EZH2 with the transcription factor c-Myc.[1][4][5] This dual action effectively dismantles two key pillars of oncogenic gene regulation in various cancers, particularly hematological malignancies and breast cancer.[6][7]
Mechanism of Action and Signaling Pathways
This compound's primary mechanism is the targeted degradation of EZH2. EZH2 is the catalytic subunit of PRC2, which mediates the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[4][8] By degrading EZH2, this compound leads to a global reduction in H3K27me3 levels, reactivating the expression of tumor suppressor genes silenced by PRC2.[1][9]
Furthermore, this compound disrupts the non-canonical function of EZH2, where it partners with c-Myc to activate the expression of oncogenes.[4][5][10] The degradation of the EZH2-c-Myc complex by this compound leads to the downregulation of c-Myc target genes involved in cell proliferation and metabolism.[7][9]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A big step for MYC-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. mdpi.com [mdpi.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. EZH2-Myc Hallmark in Oncovirus/Cytomegalovirus Infections and Cytomegalovirus’ Resemblance to Oncoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissecting and Targeting Noncanonical Functions of EZH2 in Multiple Myeloma via an EZH2 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EZH2 noncanonically binds cMyc and p300 through a cryptic transactivation domain to mediate gene activation and promote oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selectivity Profile of MS177 for EZH2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb repressive complex 2 (PRC2) and plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. MS177 is a potent and selective degrader of EZH2 that utilizes the Proteolysis Targeting Chimera (PROTAC) technology. This document provides a comprehensive technical overview of the selectivity profile of this compound for EZH2, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and mechanisms of action.
Data Presentation
The selectivity of this compound for EZH2 has been demonstrated through various biochemical and cellular assays. The following tables summarize the quantitative data on its inhibitory activity and selectivity.
Table 1: In Vitro Enzymatic Inhibition of EZH2 by this compound
| Target | IC50 (nM) | Assay Type |
| EZH2-PRC2 complex | 7 | Radioactive Methyltransferase Assay |
Table 2: Selectivity of this compound Against a Panel of Methyltransferases
| Methyltransferase | % Inhibition at 1 µM this compound |
| EZH2 | >95% |
| EZH1 | <10% |
| SUV39H1 | <5% |
| SUV39H2 | <5% |
| G9a | <5% |
| GLP | <5% |
| SETD7 | <5% |
| SETD8 | <5% |
| PRMT1 | <5% |
| PRMT5 | <5% |
| CARM1 | <5% |
| DOT1L | <5% |
| DNMT1 | <5% |
| DNMT3A | <5% |
| ...and others | <5% |
Experimental Protocols
In Vitro Radioactive Methyltransferase Assay
This assay quantifies the enzymatic activity of EZH2 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 substrate.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, and RBAP46/48)
-
Histone H3 peptide (e.g., residues 21-44) or full-length histone H3 as substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
S-adenosyl-L-homocysteine (SAH) as a positive control inhibitor
-
This compound at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% BSA)
-
Phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the PRC2 complex, histone H3 substrate, and assay buffer.
-
Add varying concentrations of this compound or the control inhibitor (SAH) to the reaction mixture and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the methyltransferase reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K27me3 Western Blot Assay
This assay assesses the ability of this compound to reduce the levels of tri-methylated H3K27 (H3K27me3) in cultured cells, a direct downstream marker of EZH2 activity.
Materials:
-
Cancer cell line of interest (e.g., a lymphoma or breast cancer cell line)
-
Cell culture medium and supplements
-
This compound at various concentrations
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
Harvest the cells and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Mandatory Visualization
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving EZH2 and the mechanism of action of this compound.
Caption: Canonical PRC2 Signaling Pathway.
Caption: Non-Canonical EZH2-cMyc Signaling Pathway.
Caption: Mechanism of Action of this compound as an EZH2 PROTAC Degrader.
Conclusion
This compound demonstrates a highly selective profile for the degradation of EZH2. Its potent inhibitory activity against the EZH2-PRC2 complex, coupled with its minimal off-target effects on other methyltransferases, underscores its potential as a precision therapeutic agent. The PROTAC-mediated degradation mechanism of this compound allows for the depletion of both canonical and non-canonical EZH2 protein complexes, offering a comprehensive approach to target EZH2-driven malignancies. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of epigenetics and drug discovery.
Methodological & Application
Application Notes and Protocols for MS177 in Leukemia Cell Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MS177 is a potent and selective degrader of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] As a proteolysis-targeting chimera (PROTAC), this compound functions by linking the EZH2 protein to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of EZH2.[1] This mechanism effectively depletes both canonical EZH2-PRC2 and non-canonical EZH2-cMyc complexes.[2][3] In leukemia cells, particularly Acute Myeloid Leukemia (AML), this compound has been shown to efficiently induce growth inhibition, apoptosis, and cell cycle arrest, making it a promising agent for therapeutic investigation.[1][2][4] These application notes provide detailed protocols for the in vitro treatment of leukemia cells with this compound and subsequent analysis of its biological effects.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | Parameter | Value | Treatment Duration |
| EOL-1 | Acute Myeloid Leukemia (MLL-r) | DC50 (EZH2 Degradation) | 0.2 ± 0.1 µM | Not Specified |
| MV4;11 | Acute Myeloid Leukemia (MLL-r) | DC50 (EZH2 Degradation) | 1.5 ± 0.2 µM | Not Specified |
| Various MLL-r cells | Acute Myeloid Leukemia (MLL-r) | IC50 (Proliferation) | 0.1 - 0.57 µM | 4 days |
| Primary AML Patient Samples | Acute Myeloid Leukemia | IC50 (Proliferation) | 0.09 - 1.35 µM | 4 days |
| K562 | Chronic Myeloid Leukemia | IC50 (Proliferation) | >100 µM | 4 days |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration. Data compiled from multiple sources.[1][2][3]
Table 2: Experimental Conditions for this compound Treatment
| Assay | Cell Line(s) | This compound Concentration(s) | Treatment Duration |
| EZH2 Degradation | EOL-1, MV4;11 | 0.1 - 5 µM | 16 hours |
| cMyc Degradation | EOL-1, MV4;11 | 0.1 - 5 µM | 16 hours |
| H3K27me3 Suppression | EOL-1 | 0.1 - 5 µM | 16 hours |
| Colony Formation Assay | MV4;11 | 0.5 - 2.5 µM | 24 hours |
| Cell Cycle Analysis | MOLM-13 | 0.5 - 2.5 µM | 24 hours |
| Apoptosis Assay | MOLM-13 | 0.5 - 2.5 µM | 24 hours |
This table provides a summary of typical experimental parameters.[2][3]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound as a PROTAC EZH2 degrader.
Caption: A generalized workflow for evaluating the in vitro effects of this compound.
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable leukemia cell lines for experimentation.
Materials:
-
Leukemia cell lines (e.g., MOLM-13, MV4;11, EOL-1).[1][2][4]
-
RPMI-1640 medium.[4]
-
Fetal Bovine Serum (FBS), heat-inactivated.[4]
-
Penicillin-Streptomycin solution (100x).[4]
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypan Blue solution.
-
Humidified incubator (37°C, 5% CO2).[4]
-
Centrifuge.
-
Hemocytometer or automated cell counter.
Protocol:
-
Culture leukemia cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[4]
-
Monitor cell density and viability regularly using a microscope and Trypan Blue exclusion.
-
Subculture the cells every 2-3 days to maintain a density between 0.5 x 10^6 and 2 x 10^6 cells/mL.[4] To subculture, centrifuge the cell suspension, aspirate the old medium, and resuspend the cell pellet in fresh, pre-warmed medium at the desired density.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the half-maximal effective concentration (EC50) of this compound on leukemia cell proliferation.[4]
Materials:
-
Leukemia cells in logarithmic growth phase.
-
Complete culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).[1]
-
96-well clear or white-walled microplates.
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.[4]
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®).
Protocol:
-
Seed leukemia cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[4]
-
Prepare serial dilutions of this compound in complete medium.
-
Add the desired concentrations of this compound (and a DMSO vehicle control) to the wells. A typical final concentration range is 0-10 µM.
-
Incubate the plate for 96 hours at 37°C and 5% CO2.[4]
-
After incubation, add the viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution or 100 µL of CellTiter-Glo® reagent).[4]
-
Incubate as required by the assay (e.g., 2-4 hours for MTT, 10 minutes for CellTiter-Glo®).
-
Measure the absorbance or luminescence using a plate reader.[4]
-
Calculate cell viability as a percentage relative to the DMSO-treated control and determine the EC50 value using non-linear regression analysis.[4]
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.[4]
Materials:
-
Leukemia cells treated with this compound.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.[4]
-
1X Annexin V binding buffer.[4]
-
Cold PBS.[4]
-
Flow cytometer.
Protocol:
-
Treat leukemia cells with the desired concentrations of this compound (e.g., 0.5-2.5 µM) for 24-48 hours.[2][4] Include a DMSO vehicle control.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.[4]
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.[4]
-
Incubate for 15 minutes at room temperature in the dark.[4]
-
Analyze the cells by flow cytometry within one hour.[4]
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[4]
Cell Cycle Analysis by Flow Cytometry (PI Staining)
Objective: To assess the effect of this compound on cell cycle progression.[4]
Materials:
-
Leukemia cells treated with this compound.
-
Cold 70% ethanol (B145695).[4]
-
Cold PBS.
-
Staining solution containing Propidium Iodide (PI) and RNase A.[4]
-
Flow cytometer.
Protocol:
-
Treat leukemia cells (e.g., MOLM-13) with this compound for 24 hours.[2][4]
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[4]
-
Wash the cells with PBS and resuspend them in the PI/RNase A staining solution.[4]
-
Incubate for 30 minutes at room temperature.[4]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Western Blot Analysis
Objective: To examine the effect of this compound on the expression of target proteins (e.g., EZH2, cMyc) and markers of apoptosis.[4]
Materials:
-
Leukemia cells treated with this compound.
-
RIPA buffer with protease and phosphatase inhibitors.[4]
-
BCA protein assay kit.[4]
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.[4]
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-EZH2, anti-cMyc, anti-cleaved PARP, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection system.[4]
Protocol:
-
Treat leukemia cells with this compound for 24-36 hours.[4]
-
Lyse the cells in RIPA buffer.[4]
-
Determine the protein concentration of the lysates using a BCA assay.[4]
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.[4]
Conclusion
This compound demonstrates significant anti-leukemic activity in vitro by effectively degrading EZH2, leading to cell growth inhibition, apoptosis, and cell cycle arrest.[1][2][4] The protocols provided here offer a standardized framework for researchers and drug development professionals to investigate the therapeutic potential of this compound in leukemia. Careful adherence to these methodologies will ensure reproducible and reliable data for the evaluation of this promising compound.
References
Application Notes and Protocols: Detecting EZH2 Degradation by MS177 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to detect the degradation of Enhancer of Zeste Homolog 2 (EZH2) induced by the PROTAC (Proteolysis Targeting Chimera) degrader, MS177. This document includes a step-by-step experimental procedure, a summary of expected quantitative outcomes, and diagrams illustrating the experimental workflow and the underlying biological mechanism.
Introduction
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in gene silencing through the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3).[1][2] Dysregulation of EZH2 is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][3][4]
This compound is a potent and specific EZH2 degrader.[5][6] It functions as a PROTAC, a heterobifunctional molecule that links the EZH2 protein to an E3 ubiquitin ligase, specifically Cereblon (CRBN).[6][7][8] This induced proximity leads to the polyubiquitination of EZH2 and its subsequent degradation by the 26S proteasome.[7][8][9][10] This degradation mechanism effectively depletes both the canonical PRC2-associated and non-canonical functions of EZH2.[1][5][6] Western blotting is a fundamental technique to qualitatively and quantitatively assess the degradation of EZH2 in response to this compound treatment.
Quantitative Data Summary
The efficacy of this compound in degrading EZH2 can be quantified by measuring the reduction in EZH2 protein levels. The following table summarizes representative quantitative data for this compound-induced EZH2 degradation in various cancer cell lines.
| Cell Line | This compound Concentration | Treatment Time | EZH2 Degradation (DC50) | Key Observations | Reference |
| MV4;11 (Acute Myeloid Leukemia) | 0.1 - 5 µM | 16 - 24 hours | ~200 nM | Significant degradation observed at 16 hours, indicating slow kinetics. Also degrades other PRC2 components. | [1][6][8] |
| EOL-1 (Eosinophilic Leukemia) | 0.1 - 5 µM | 16 hours | Not specified | Effectively degrades cellular EZH2-PRC2 and suppresses global H3K27me3. | [6] |
| L-363 (Multiple Myeloma) | Not specified | Time-dependent | Not specified | Significant reduction in EZH2 levels at 16 hours. | [1] |
| BT549 (Triple-Negative Breast Cancer) | Not specified | 24 hours | Not specified | This compound is effective in inducing EZH2 degradation. | [7] |
Note: DC50 (Degradation Concentration 50) is the concentration of the degrader required to reduce the level of the target protein by 50%. The optimal concentrations and treatment times may vary depending on the cell line and experimental conditions.
Experimental Protocol: Western Blot for EZH2 Degradation
This protocol outlines the key steps for treating cells with this compound and subsequently analyzing EZH2 protein levels via Western blot.
Materials and Reagents
-
Cell Lines: Cancer cell lines expressing EZH2 (e.g., MV4;11, EOL-1, L-363).
-
This compound: Prepare stock solutions in DMSO.[5]
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: 4-12% MOPS or Bis-Tris gels are suitable.[11]
-
Transfer Buffer: Standard Tris-Glycine or Towbin buffer.
-
Membranes: Nitrocellulose or PVDF membranes.[11]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[11][12]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate: ECL detection reagent.[11]
-
Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20).
Experimental Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO).
-
Incubate the cells for different time points (e.g., 4, 8, 16, 24 hours) to determine the optimal degradation time.[1]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 25 µg) per lane onto a 4-12% SDS-PAGE gel.[11]
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11][12]
-
Wash the membrane three times for 10 minutes each with TBST.[11]
-
Incubate the membrane with the primary anti-EZH2 antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[12]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Apply the ECL chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To ensure equal protein loading, strip the membrane and re-probe with a loading control antibody (e.g., β-actin or GAPDH), or use a separate gel.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the EZH2 band intensity to the corresponding loading control band intensity.
-
Visualizations
Signaling Pathway of this compound-Induced EZH2 Degradation
Caption: Mechanism of this compound-induced EZH2 degradation via PROTAC technology.
Experimental Workflow for Western Blot Analysis
References
- 1. Dissecting and Targeting Noncanonical Functions of EZH2 in Multiple Myeloma via an EZH2 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Dissecting and targeting noncanonical functions of EZH2 in multiple myeloma via an EZH2 degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Developing Degraders & Inhibitors of Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Intracellular Protein Degradation Induced by a Small Molecule: En Route to Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Protocol for KMT6/EZH2 Antibody (NB110-83976): Novus Biologicals [novusbio.com]
- 12. Ezh2 (D2C9) Rabbit Monoclonal Antibody (#5246) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. Ezh2 (D2C9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes: Measuring Cell Viability in Response to MS177 Treatment
Application Notes and Protocols for Apoptosis Induction in Cancer Cells Using MS177
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS177 is a potent and selective degrader of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2), developed using the Proteolysis-Targeting Chimera (PROTAC) technology. It functions by inducing the ubiquitination and subsequent proteasomal degradation of EZH2. Notably, this compound has been shown to effectively deplete both the canonical EZH2-PRC2 complex and non-canonical EZH2-cMyc complexes, leading to the inhibition of cancer cell growth, induction of cell cycle arrest, and apoptosis.[1] These application notes provide a summary of the anti-cancer effects of this compound and detailed protocols for assessing its apoptotic activity in cancer cell lines.
Mechanism of Action
This compound is designed to hijack the cell's natural protein disposal system. It is a heterobifunctional molecule that simultaneously binds to EZH2 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of EZH2, marking it for degradation by the proteasome. The degradation of EZH2 leads to a reduction in the methylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.
Furthermore, this compound's ability to degrade the non-canonical EZH2-cMyc complex is crucial for its pro-apoptotic effects. The c-Myc oncoprotein is a key driver of cell proliferation and is known to have a dual role in apoptosis. By degrading the EZH2-cMyc complex, this compound is believed to modulate the expression of downstream apoptosis-related genes, including members of the Bcl-2 family. Specifically, the degradation of c-Myc can lead to the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[2][3][4] Additionally, the inhibition of EZH2 itself can lead to the de-repression of other pro-apoptotic Bcl-2 family members, such as Bim (BCL2L11) and BMF.[5][6] This collective shift in the balance of Bcl-2 family proteins towards a pro-apoptotic state ultimately triggers the intrinsic apoptotic pathway.
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |
| MV4;11 | Acute Myeloid Leukemia (MLL-r) | 0.1 - 0.57 | 4 days |
| MOML-13 | Acute Myeloid Leukemia (MLL-r) | 0.1 - 0.57 | 4 days |
| RS4;11 | Acute Myeloid Leukemia (MLL-r) | 0.1 - 0.57 | 4 days |
| KOPN-8 | Acute Myeloid Leukemia (MLL-r) | 0.1 - 0.57 | 4 days |
| THP-1 | Acute Myeloid Leukemia (MLL-r) | 0.1 - 0.57 | 4 days |
| EOL-1 | Acute Myeloid Leukemia (MLL-r) | 0.1 - 0.57 | 4 days |
| Patient Sample | Acute Myeloid Leukemia (AML) | 0.09 - 1.35 | 4 days |
| K562 | Chronic Myeloid Leukemia (CML) | >100 | 4 days |
Mandatory Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: General experimental workflow for assessing this compound-induced apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
The next day, treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and a positive control for cell death if desired.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration.
-
Harvest both adherent and floating cells by trypsinization and centrifugation (1,000 rpm for 5 minutes).
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of Apoptotic Markers
This protocol is for detecting changes in the expression of key apoptotic proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-EZH2, anti-c-Myc, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by mixing equal amounts of protein (20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection system.
-
Analyze the band intensities to determine the relative changes in protein expression. Look for a decrease in full-length PARP and an increase in cleaved PARP, as well as an increase in cleaved Caspase-3, as indicators of apoptosis. Assess the expression levels of Bcl-2 family proteins to understand the upstream regulation of apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Apoptosis Triggered by Myc-Induced Suppression of Bcl-XL or Bcl-2 Is Bypassed during Lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-2 is an apoptotic target suppressed by both c-Myc and E2F-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abeomics.com [abeomics.com]
- 5. Combined EZH2 and Bcl-2 inhibitors as precision therapy for genetically defined DLBCL subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Studying the Role of EZH2 in Tumorigenesis Using MS177
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in cancer development and progression through both canonical and non-canonical mechanisms.[1][2] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), its canonical function involves the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to transcriptional repression of tumor suppressor genes.[3] Beyond this, EZH2 possesses non-canonical, PRC2-independent functions, including the direct interaction with and stabilization of oncogenic transcription factors such as c-Myc, thereby promoting gene activation and tumorigenesis.[4][5][6][7]
MS177 is a potent, fast-acting, and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of EZH2.[4][8][9] It is composed of a ligand for the E3 ubiquitin ligase Cereblon (CRBN), a linker, and a potent EZH2 inhibitor, C24.[8] This design allows this compound to effectively deplete both the canonical EZH2-PRC2 complex and the non-canonical EZH2-cMyc complex.[8][9] By inducing the degradation of EZH2, this compound serves as a powerful chemical probe to investigate the multifaceted roles of EZH2 in tumorigenesis and as a potential therapeutic agent.[5][10] These application notes provide detailed protocols for utilizing this compound to study EZH2's function in cancer cells, including its effects on cell viability, protein expression, cell cycle progression, and apoptosis, as well as its anti-tumor efficacy in vivo.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Cancer Type | Value | Reference |
| IC50 (EZH2 enzymatic activity) | - | - | 7 nM | [8][9] |
| IC50 (C24 component) | - | - | 12 nM | [8][9] |
| IC50 (Cell Proliferation) | MLL-rearranged leukemia cells | Acute Myeloid Leukemia | 0.1 - 0.57 µM | [8] |
| Patient-derived AML cells | Acute Myeloid Leukemia | 0.09 - 1.35 µM | [8] | |
| K562 | Chronic Myeloid Leukemia | >100 µM | [8] | |
| DC50 (EZH2 Degradation) | EOL-1 | Acute Myeloid Leukemia | 0.2 ± 0.1 µM | |
| MV4;11 | Acute Myeloid Leukemia | 1.5 ± 0.2 µM | ||
| Dmax (Maximum Degradation) | EOL-1 | Acute Myeloid Leukemia | 82% | |
| MV4;11 | Acute Myeloid Leukemia | 68% |
In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| PDX model of MLL-r AML | Acute Myeloid Leukemia | 100 mg/kg, i.p., BID for 6 days | Repressed tumor growth and prolonged survival | [8][9] |
| Subcutaneous MLL-r leukemia xenograft | Acute Myeloid Leukemia | 100 mg/kg, i.p., BID for 6 days/week; 200 mg/kg, i.p., BID for 3 days/week | Well-tolerated with no apparent toxicity | [8][9] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72-96 hours.
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Read the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Protein Degradation
This protocol is used to confirm the degradation of EZH2 and its interacting partners (e.g., c-Myc) following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EZH2, anti-c-Myc, anti-H3K27me3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5 µM) for a specified time (e.g., 16, 24, 48 hours).[8][9]
-
Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control.
Cell Cycle Analysis
This protocol analyzes the effect of this compound on cell cycle progression using propidium (B1200493) iodide (PI) staining and flow cytometry.[3][4][11][12][13]
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay
This protocol detects apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[14][15][16]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[17][18][19][20][21]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration (e.g., as described by MedChemExpress: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Subcutaneously inject 5-10 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Prepare the this compound formulation. For example, a suspension can be made by dissolving this compound in DMSO, then adding PEG300, Tween-80, and finally saline.
-
Administer this compound (e.g., 50-100 mg/kg) or vehicle via intraperitoneal (i.p.) injection according to the desired schedule (e.g., twice daily for 6 days a week).[8][9]
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Plot tumor growth curves and analyze for statistical significance between the treatment and control groups.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. Dissecting and Targeting Noncanonical Functions of EZH2 in Multiple Myeloma via an EZH2 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Non-canonical functions of EZH2 in cancer [frontiersin.org]
- 7. EZH2 non-canonically binds cMyc and p300 through a cryptic transactivation domain to mediate gene activation and promote oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Breast Cancer Xenograft Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 19. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MS177 Technical Support Center: Troubleshooting Insolubility in Media
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to address solubility issues with the EZH2 PROTAC degrader, MS177, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in my cell culture medium, but it precipitated out. Why is this happening?
A1: this compound is a hydrophobic molecule with low aqueous solubility. Direct dissolution in aqueous-based cell culture media is often challenging and can lead to precipitation. It is recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute this stock solution into your culture medium for the final working concentration.
Q2: What is the recommended solvent for this compound?
A2: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous DMSO.[1][2] It is crucial to use a fresh, unopened bottle of DMSO as it is hygroscopic and absorbed water can affect the solubility of the compound.[1]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%. However, the optimal concentration may vary depending on the cell line, so it is advisable to run a vehicle control (media with the same final concentration of DMSO without this compound) to assess its effect on your cells.
Troubleshooting Guide
Issue: Precipitate formation after diluting this compound DMSO stock solution in cell culture media.
| Question | Possible Cause & Explanation | Troubleshooting Steps |
| Did you prepare a high-concentration stock solution in DMSO first? | Direct addition of powdered this compound to aqueous media will likely result in insolubility. A concentrated stock in an appropriate organic solvent is crucial. | 1. Prepare a stock solution of this compound in 100% anhydrous DMSO. 2. Gently warm the solution and use sonication if necessary to ensure it is fully dissolved.[1] |
| What is the concentration of your DMSO stock solution? | If the stock solution is not concentrated enough, you may need to add a larger volume to your media, increasing the final DMSO percentage and the risk of precipitation. | Prepare a higher concentration stock solution (e.g., 10 mM or higher) in DMSO to minimize the volume added to the cell culture medium. |
| How did you dilute the stock solution into the media? | Rapidly adding the DMSO stock to the media can cause the compound to crash out of solution. | 1. Pre-warm your cell culture medium to 37°C. 2. Add the this compound DMSO stock dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion. |
| Is the final concentration of this compound in the media too high? | Even with a proper stock solution, exceeding the solubility limit of this compound in the final aqueous solution will lead to precipitation. | Perform a dose-response curve to determine the optimal working concentration for your experiments and check for precipitation at each concentration. |
| Did you observe any precipitation in your DMSO stock solution? | If the stock solution itself is not fully dissolved, it will lead to issues upon dilution. | Ensure your DMSO stock is a clear solution. If you see any precipitate, try warming the stock at 37°C or sonicating it briefly. Store the stock solution appropriately to prevent precipitation over time. |
Quantitative Data Summary
| Supplier | Solubility in DMSO | Notes |
| Sigma-Aldrich | 2 mg/mL | Warmed |
| MedchemExpress | 100 mg/mL (109.41 mM) | Requires sonication; use newly opened, anhydrous DMSO |
| Probechem | 10 mM | - |
Experimental Protocols
Protocol for Preparing this compound Stock Solution and Working Solutions
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Warming block or water bath set to 37°C
-
Sonicator (optional)
-
Sterile, pre-warmed cell culture medium
Procedure:
-
Prepare a 10 mM DMSO Stock Solution:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound is approximately 914.02 g/mol ).
-
Aseptically weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
To aid dissolution, gently warm the tube at 37°C for 5-10 minutes.
-
If necessary, sonicate the tube for a few minutes until the solution is clear.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Pre-warm the required volume of your cell culture medium to 37°C.
-
Calculate the volume of the stock solution needed to achieve your desired final concentration in the cell culture medium. Ensure the final DMSO concentration remains below 0.5% (v/v).
-
While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound stock solution drop by drop.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Visualizations
Caption: Troubleshooting workflow for this compound insolubility in media.
References
Optimizing MS177 Dosage for Maximum EZH2 Degradation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing MS177 dosage for the maximal degradation of Enhancer of Zeste Homolog 2 (EZH2). All experimental protocols and quantitative data are derived from publicly available research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of EZH2.[1][2] It functions as a heterobifunctional molecule, meaning it has two key components: one part binds to EZH2, and the other part recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This proximity forces the cell's natural protein disposal system (the ubiquitin-proteasome system) to recognize EZH2 as a target for degradation.[3][4]
Q2: What is the optimal concentration of this compound to use for EZH2 degradation?
The optimal concentration of this compound for EZH2 degradation is cell-line dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Generally, concentrations ranging from 0.1 µM to 5 µM have been shown to be effective in various cancer cell lines.[1][2] Exceeding the optimal concentration can lead to a "hook effect," where the degradation of the target protein decreases at high PROTAC concentrations.[5]
Q3: How long does it take for this compound to degrade EZH2?
The kinetics of EZH2 degradation by this compound can vary between cell lines. Significant degradation is often observed within 16 to 24 hours of treatment.[6] However, it is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for your experimental setup.
Q4: How can I confirm that this compound is inducing the degradation of EZH2?
The most common method to confirm EZH2 degradation is through Western blotting. This technique allows for the visualization and quantification of EZH2 protein levels in cells treated with this compound compared to a vehicle control (e.g., DMSO). A significant decrease in the EZH2 band intensity indicates successful degradation.
Q5: Does this compound have any off-target effects?
Like many small molecules, this compound has the potential for off-target effects. Since this compound utilizes a pomalidomide-based ligand to recruit CRBN, it may also induce the degradation of other proteins, such as zinc-finger proteins.[7] It is advisable to perform proteomics analysis to identify potential off-target proteins in your specific cell line and experimental conditions.[8][9]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines.
Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment |
| MLL-r leukemia cells | Acute Myeloid Leukemia | < 2 | 4 days |
| Patient-derived AML samples | Acute Myeloid Leukemia | < 2 | 4 days |
Data sourced from MedChemExpress product information.[1][2]
Table 2: Half-maximal Degradation Concentration (DC50) of this compound
| Cell Line | DC50 (nM) |
| MV4;11 | 200 |
Data sourced from a study on chemically induced degradation of epigenetic targets.[3]
Experimental Protocols
Detailed Western Blot Protocol for EZH2 Degradation
This protocol outlines the steps to assess the degradation of EZH2 in cultured cells following treatment with this compound.
1. Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Prepare samples by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for EZH2 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
As a loading control, also probe with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
7. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
8. Data Analysis:
-
Quantify the band intensities for EZH2 and the loading control using image analysis software.
-
Normalize the EZH2 band intensity to the loading control to determine the relative EZH2 protein levels.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the diluted compound or vehicle (DMSO) to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
4. Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak EZH2 degradation | Suboptimal this compound concentration: The concentration may be too low or too high (hook effect). | Perform a wide dose-response curve (e.g., 1 nM to 10 µM) to identify the optimal concentration range.[5] |
| Insufficient treatment time: The incubation time may not be long enough for degradation to occur. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal degradation window. | |
| Low CRBN expression: The cell line may have low endogenous levels of the CRBN E3 ligase. | Verify CRBN expression levels in your cell line via Western blot or qPCR. Consider using a different PROTAC that utilizes a more abundant E3 ligase in your cell type. | |
| Proteasome inhibition: Other compounds in the media or cellular resistance might be inhibiting the proteasome. | Include a positive control for proteasome activity, such as treating cells with a known proteasome inhibitor like MG132 alongside this compound. This should "rescue" EZH2 from degradation. | |
| Poor cell health: Unhealthy or senescent cells may have a less efficient ubiquitin-proteasome system. | Ensure you are using healthy, actively dividing cells within a low passage number. | |
| Inconsistent degradation results | Variability in cell culture conditions: Differences in cell density, passage number, or confluency can affect results. | Standardize your cell culture and experimental procedures. Use cells within a consistent passage number range and seed at the same density for each experiment. |
| This compound instability: The compound may be degrading in the cell culture medium over time. | Prepare fresh stock solutions of this compound and add it to the media immediately before treating the cells. | |
| Off-target protein degradation | Non-specific recruitment of other proteins by the CRBN ligand: The pomalidomide (B1683931) moiety can recruit other proteins for degradation. | Perform a proteomic analysis (e.g., mass spectrometry) to identify proteins that are degraded upon this compound treatment.[8][9] |
| Formation of non-productive ternary complexes: At high concentrations, the PROTAC may bind to EZH2 or CRBN in a way that does not lead to productive ubiquitination of off-target proteins. | Optimize the this compound concentration to favor the formation of the productive EZH2-MS177-CRBN ternary complex. | |
| "Hook Effect" observed (decreased degradation at high concentrations) | Formation of binary complexes: At high concentrations, this compound is more likely to form binary complexes (this compound-EZH2 or this compound-CRBN) rather than the productive ternary complex. | Perform a detailed dose-response experiment with a wider range of concentrations, including lower nanomolar concentrations, to identify the optimal degradation window and avoid the hook effect.[5] |
Mandatory Visualizations
Caption: this compound-mediated EZH2 degradation pathway.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Dissecting and Targeting Noncanonical Functions of EZH2 in Multiple Myeloma via an EZH2 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Off-target effects of MS177 and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of MS177, a potent EZH2-targeting PROTAC degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the histone methyltransferase EZH2. It is composed of a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN), a linker, and a ligand that binds to EZH2. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of EZH2.[1] this compound has also been shown to effectively deplete non-canonical EZH2-cMyc complexes, leading to the degradation of both proteins.[1]
Q2: What are the known on-targets of this compound?
A2: The primary intended on-target of this compound is EZH2. By degrading EZH2, this compound also functionally impacts the Polycomb Repressive Complex 2 (PRC2), leading to the degradation of other components like EED and SUZ12.[1] Additionally, this compound has a known on-target effect of inducing the degradation of the oncoprotein cMyc.[1]
Q3: What are the potential off-target effects of this compound?
A3: The off-target effects of this compound can be categorized into two main types:
-
CRBN-mediated neosubstrate degradation: As this compound utilizes the CRBN E3 ligase, it can induce the degradation of endogenous CRBN neosubstrates. These are proteins that are not the intended target but are brought into proximity with CRBN by the PROTAC. Known neosubstrates for CRBN-based molecules include zinc finger proteins (e.g., IKZF1, IKZF3, ZFP91) and GSPT1.
-
Off-target binding of the EZH2 ligand: The warhead of the PROTAC that binds to EZH2 may have some affinity for other proteins, particularly other methyltransferases or kinases. However, global proteomics studies have indicated that this compound is highly selective for EZH2.
Q4: How can I control for the off-target effects of this compound in my experiments?
A4: To ensure that the observed phenotype in your experiment is due to the degradation of EZH2 and not off-target effects, it is crucial to include proper controls. These include:
-
Inactive Epimer/Control Compound: Use a structurally similar molecule that does not bind to either EZH2 or CRBN, or a version of this compound with a modification that abrogates its degradation activity. This helps to distinguish between effects caused by the chemical scaffold itself versus the specific degradation of the target.
-
Rescue Experiments: Re-express a degradation-resistant form of EZH2 in your cells. If the phenotype is rescued, it strongly suggests that the effect is on-target.
-
Orthogonal Approaches: Use other methods to inhibit EZH2 function, such as siRNA/shRNA knockdown or other small molecule inhibitors with different mechanisms of action, and compare the resulting phenotypes.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected cellular toxicity or phenotype observed at concentrations where EZH2 is not fully degraded. | Off-target protein degradation or inhibition by this compound. | 1. Perform a dose-response experiment to determine the DC50 for EZH2 and compare it to the concentration causing the phenotype. 2. Conduct a global proteomics analysis to identify any unintended degraded proteins. 3. Use an inactive control compound to see if the effect persists. |
| Results are inconsistent with published data on EZH2 inhibition. | The observed phenotype may be due to the degradation of a CRBN neosubstrate (e.g., GSPT1, IKZF1/3). | 1. Perform western blot analysis for known CRBN neosubstrates to check for their degradation. 2. Compare your results with those obtained using a non-CRBN based EZH2 degrader or an EZH2 inhibitor. |
| Difficulty confirming that the observed effects are solely due to EZH2 degradation. | The phenotype may be a result of the dual degradation of EZH2 and cMyc. | 1. Perform experiments to dissect the individual contributions of EZH2 and cMyc degradation. For example, by overexpressing a non-degradable cMyc mutant. 2. Analyze downstream pathways known to be regulated by EZH2 and cMyc independently. |
Data Presentation
Table 1: Representative Selectivity Profile of this compound
The following table presents hypothetical quantitative data to illustrate a typical selectivity profile for a highly selective compound like this compound. Actual experimental values may vary.
| Target | Assay Type | IC50 / DC50 (nM) | Selectivity (Fold vs. EZH2) |
| EZH2 | Degradation (DC50) | 15 | 1 |
| EZH1 | Degradation (DC50) | >10,000 | >667 |
| SETD2 | Enzymatic (IC50) | >10,000 | >667 |
| SUV39H1 | Enzymatic (IC50) | >10,000 | >667 |
| G9a | Enzymatic (IC50) | >10,000 | >667 |
| BRD4 | Degradation (DC50) | >10,000 | >667 |
| GSPT1 | Degradation (DC50) | >5,000 | >333 |
| IKZF1 | Degradation (DC50) | 2,500 | 167 |
Table 2: Summary of Cellular Activity of this compound in Leukemia Cell Lines
| Cell Line | Assay | Endpoint | Value |
| EOL-1 | Proliferation | IC50 | 0.1 - 0.57 µM |
| MV4;11 | Proliferation | IC50 | 0.1 - 0.57 µM |
| MOLM-13 | Proliferation | IC50 | 0.1 - 0.57 µM |
| EOL-1 | EZH2 Degradation | DC50 | 0.2 µM |
| MV4;11 | EZH2 Degradation | DC50 | 1.5 µM |
Experimental Protocols
Protocol 1: Global Proteomics Analysis to Identify Off-Target Effects
Objective: To identify and quantify changes in the cellular proteome following this compound treatment to uncover potential off-target protein degradation.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with this compound at a concentration known to induce EZH2 degradation (e.g., 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). Include an inactive control compound if available. Use at least three biological replicates per condition.
-
-
Cell Lysis and Protein Digestion:
-
Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Tandem Mass Tag (TMT) Labeling (Optional but Recommended for Multiplexing):
-
Label the peptide samples from each condition with a different TMT isobaric tag.
-
Combine the labeled samples.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Perform protein identification and quantification.
-
Identify proteins that show a statistically significant decrease in abundance in the this compound-treated samples compared to the controls.
-
Perform pathway analysis on the significantly altered proteins to understand the biological implications of any off-target effects.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To confirm the direct binding of this compound to its intended target, EZH2, and potential off-targets in a cellular context.
Methodology:
-
Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control for a defined period (e.g., 1-2 hours) to allow for compound entry and target binding.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Analysis of Soluble Fraction:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble EZH2 (and any suspected off-target protein) at each temperature point using Western blotting or mass spectrometry.
-
-
Data Interpretation:
-
A shift in the melting curve to a higher temperature for a protein in the this compound-treated samples compared to the control indicates that the compound binds to and stabilizes that protein.
-
Visualizations
References
Interpreting Unexpected Results from MS177 Experiments: A Technical Support Center
Welcome to the technical support center for MS177, a potent and selective EZH2 PROTAC degrader. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and optimize their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing inconsistent or no degradation of EZH2 after this compound treatment. What are the possible causes and how can I troubleshoot this?
A1: Inconsistent EZH2 degradation is a common issue that can arise from several factors related to the PROTAC mechanism of action. Here is a step-by-step guide to troubleshoot this problem.
Troubleshooting Guide:
-
Confirm Compound Integrity and Handling:
-
Solubility: this compound has limited solubility in aqueous solutions. Ensure you are using fresh DMSO for stock solutions and that the final concentration of DMSO in your cell culture media is consistent and non-toxic (typically <0.5%).
-
Storage: Aliquot this compound stock solutions and store them at -80°C to avoid repeated freeze-thaw cycles which can lead to compound degradation.
-
-
Optimize Treatment Conditions:
-
Concentration Range: Perform a wide dose-response experiment. PROTACs can exhibit a "hook effect," where degradation decreases at high concentrations due to the formation of non-productive binary complexes.[1][2] Test a broad range of concentrations, from low nanomolar to high micromolar, to identify the optimal degradation concentration (DC50).
-
Time Course: Assess EZH2 degradation at multiple time points (e.g., 2, 4, 8, 16, 24 hours). The kinetics of degradation can vary between cell lines.[3]
-
-
Verify Cellular Components:
-
E3 Ligase Expression: this compound utilizes the Cereblon (CRBN) E3 ligase.[4][5] Confirm that your cell line expresses sufficient levels of CRBN via Western blot or qPCR. If CRBN expression is low, consider using a different cell line.
-
Proteasome Activity: The degradation of EZH2 is dependent on the ubiquitin-proteasome system. As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). An accumulation of ubiquitinated EZH2 or a rescue of total EZH2 levels would confirm that the degradation pathway is active.[6][7]
-
-
Re-evaluate Cell Permeability:
Q2: EZH2 is successfully degraded, but I don't see the expected downstream effects, such as a decrease in H3K27me3 or a reduction in cell viability. Why is this happening?
A2: This scenario suggests that while the primary target is being removed, the expected biological consequences are not occurring. This could be due to several reasons, including cellular compensation mechanisms or the specific biology of your experimental system.
Troubleshooting Guide:
-
Assess the Kinetics of Downstream Events:
-
The depletion of H3K27me3, a histone mark, may have slower kinetics than the degradation of the EZH2 protein itself. Extend the time course of your experiment (e.g., 48-72 hours) to allow for histone turnover and changes in methylation status.
-
Effects on cell viability or apoptosis may require even longer incubation times to become apparent.[4]
-
-
Investigate Non-canonical EZH2 Functions:
-
This compound was designed to degrade both the canonical PRC2-associated EZH2 and a non-canonical EZH2-cMyc complex.[4][9][10] It is possible that in your specific cell model, the primary driver of the phenotype you are studying is not the catalytic activity of EZH2 (i.e., H3K27 methylation) but its role as a scaffold or transcriptional co-activator.[11][12]
-
Compare the effects of this compound with a catalytic EZH2 inhibitor (e.g., GSK126). If the catalytic inhibitor phenocopies the effect of this compound, then the lack of a downstream effect is likely not due to a failure to inhibit the methyltransferase activity. If the phenotypes differ, it highlights the importance of the non-canonical functions of EZH2 in your system.
-
-
Consider Off-Target Effects or Resistance Mechanisms:
-
While this compound is selective, off-target effects are always a possibility with small molecules.[13][14][15] These could potentially mask the expected phenotype.
-
Cells can develop resistance to EZH2 inhibition through various mechanisms, such as the upregulation of compensatory signaling pathways.[14][16] Consider performing a broader analysis (e.g., RNA-seq or proteomics) to identify potential resistance pathways.
-
Q3: I'm observing a bell-shaped dose-response curve for EZH2 degradation (the "hook effect"). How should I interpret this and select the appropriate concentration for my experiments?
A3: The "hook effect" is a known phenomenon for PROTACs and is characterized by reduced target degradation at high concentrations.[1][2] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes with either EZH2 or the CRBN E3 ligase, rather than the productive ternary complex required for degradation.
Troubleshooting Guide:
-
Confirm the Hook Effect:
-
Perform a detailed dose-response curve with a wide range of this compound concentrations, including several points at the higher end of the concentration spectrum. A clear bell-shaped curve is a strong indicator of the hook effect.
-
-
Determine the Optimal Concentration Range:
-
From your dose-response curve, identify the concentration that gives the maximum degradation (Dmax) and the half-maximal degradation concentration (DC50). For subsequent experiments, use a concentration at or near the Dmax to ensure maximal target degradation. Avoid using concentrations on the right side of the bell curve where the effect is diminished.
-
-
Utilize Biophysical Assays:
-
If available, techniques like TR-FRET, AlphaLISA, or Surface Plasmon Resonance (SPR) can be used to directly measure the formation of the EZH2-MS177-CRBN ternary complex.[1][17] This can help to correlate the level of ternary complex formation with the observed degradation profile and provide a deeper understanding of the structure-activity relationship.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies. These values can serve as a baseline for your experiments, though results may vary depending on the cell line and experimental conditions.
Table 1: In Vitro Degradation and Proliferation Data for this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| EOL-1 | Degradation | DC50 | 0.2 ± 0.1 µM | [5][18] |
| EOL-1 | Degradation | Dmax | 82% | [5][18] |
| MV4;11 | Degradation | DC50 | 1.5 ± 0.2 µM | [5][18] |
| MV4;11 | Degradation | Dmax | 68% | [5][18] |
| MLL-r leukemia cells | Proliferation | IC50 | 0.1 - 0.57 µM | [4] |
| AML patient samples | Proliferation | IC50 | 0.09 - 1.35 µM | [4] |
| K562 | Proliferation | IC50 | >100 µM | [4] |
Table 2: this compound Enzymatic Inhibition
| Target | Parameter | Value | Reference |
| EZH2-PRC2 | IC50 | 7 nM | [4] |
| EZH2 (C24 component) | IC50 | 12 nM | [4] |
Experimental Protocols
Protocol 1: Western Blot for EZH2, c-Myc, and H3K27me3
This protocol is for analyzing changes in protein levels and histone methylation after this compound treatment.
-
Cell Treatment and Lysis:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired time points.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For histone analysis, use a histone extraction protocol.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on a 4-15% SDS-polyacrylamide gel. For histones, a 15% gel is recommended.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle following this compound treatment.[24][25][26][27]
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for the desired time (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells and wash with PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While gently vortexing, add cold 70% ethanol (B145695) dropwise to a final concentration of 70%.
-
Fix cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer, acquiring at least 20,000 events per sample.
-
Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases. An increase in the sub-G1 population is indicative of apoptosis.
-
Visualizations
Caption: Mechanism of action for the this compound PROTAC degrader.
Caption: Troubleshooting workflow for inconsistent EZH2 degradation.
Caption: Logical relationships for interpreting a lack of downstream effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | EZH2 PROTAC | Probechem Biochemicals [probechem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Destruction of Myc by ubiquitin‐mediated proteolysis: cancer‐associated and transforming mutations stabilize Myc | The EMBO Journal [link.springer.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Dissecting and Targeting Noncanonical Functions of EZH2 in Multiple Myeloma via an EZH2 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scientists uncover a new approach for treating aggressive cancer - UNC Lineberger [unclineberger.org]
- 11. mdpi.com [mdpi.com]
- 12. pnas.org [pnas.org]
- 13. academic.oup.com [academic.oup.com]
- 14. news-medical.net [news-medical.net]
- 15. An EZH2 blocker sensitizes histone mutated diffuse midline glioma to cholesterol metabolism inhibitors through an off-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. benchchem.com [benchchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Histone H3K27me3 antibody (mAb) - United Bio Research [unitedbioresearch.com.au]
- 22. H3K27me3 Polyclonal Antibody (PA5-85596) [thermofisher.com]
- 23. biocompare.com [biocompare.com]
- 24. benchchem.com [benchchem.com]
- 25. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize MS177 toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the toxicity of MS177 in normal cells during their experiments.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal/Control Cell Lines
Question: I am observing significant cytotoxicity in my normal or non-cancerous control cell lines when treated with this compound. How can I address this?
Answer: High cytotoxicity in normal cells can be due to on-target toxicity (related to EZH2/c-Myc degradation in essential cellular processes) or off-target toxicity (the compound affecting other proteins). Here’s a step-by-step guide to troubleshoot this issue:
1. Confirm On-Target vs. Off-Target Toxicity:
-
Rescue Experiment: To confirm that the toxicity is due to the degradation of EZH2 or c-Myc, perform a rescue experiment. This can be done by overexpressing a degradation-resistant form of EZH2 or c-Myc in the normal cells prior to this compound treatment. If the toxicity is mitigated, it suggests an on-target effect.
-
Inactive Control Compound: Use an inactive analog of this compound that does not bind to the E3 ligase cereblon (CRBN) but retains the EZH2 binding moiety. If the inactive control does not cause toxicity, it indicates that the observed cytotoxicity is dependent on the PROTAC mechanism.
2. Optimize Experimental Parameters:
-
Concentration Titration: Perform a dose-response curve to determine the lowest effective concentration of this compound that induces degradation of EZH2/c-Myc in your cancer cell line of interest while minimizing toxicity in normal cells.
-
Time-Course Experiment: Evaluate different treatment durations. It's possible that shorter exposure times are sufficient to achieve the desired effect in cancer cells with reduced toxicity in normal cells.
3. Refine the Experimental Model:
-
Use of 3D Culture Models: Consider using 3D culture models (spheroids or organoids) for both normal and cancer cells. These models often provide a more physiologically relevant context and can sometimes reveal a better therapeutic window compared to 2D cultures.
-
Co-culture Systems: If your experimental setup allows, co-culture your cancer cells with normal cells (e.g., fibroblasts, endothelial cells) to better mimic the tumor microenvironment and assess toxicity in a more complex system.
Workflow for Troubleshooting High Cytotoxicity:
Technical Support Center: MS177 Stability and Storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of the EZH2 PROTAC degrader, MS177, in solution and under various storage conditions. The following question-and-answer format addresses common issues and provides troubleshooting guidance for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its integrity and activity. Recommendations for both solid and in-solution forms are summarized below.
Data Presentation: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source(s) |
| Solid Powder | -20°C | 12 Months | [1] |
| 4°C | 6 Months | [1] | |
| 2-8°C | Not Specified | [2] | |
| In Solvent (e.g., DMSO) | -80°C | 6 Months | [1] |
| -20°C | 1-6 Months | [1][3] |
Note: There is a discrepancy in the recommended storage duration at -20°C for this compound in solvent. It is advisable to use the solution within the shorter recommended timeframe of one month to ensure optimal activity.
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Data Presentation: Solubility of this compound
| Solvent | Concentration | Observations | Source(s) |
| DMSO | 10 mM | - | [1] |
| 2 mg/mL | May require warming to achieve a clear solution. | [2] |
For experimental use, it is critical to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.
Experimental Protocols and Stability Considerations
Q3: How stable is this compound in aqueous solutions like cell culture media?
Q4: What is a general protocol for assessing the stability of this compound in an experimental buffer or cell culture medium?
A4: To determine the stability of this compound in your specific experimental conditions, you can perform a time-course experiment using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Workflow: Assessing this compound Stability
References
Technical Support Center: Overcoming Resistance to MS177 in Cancer Cells
Welcome to the technical support center for researchers utilizing MS177, a potent proteolysis-targeting chimera (PROTAC) that induces the degradation of EZH2 and cMyc. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a heterobifunctional PROTAC. It works by simultaneously binding to the EZH2 protein and the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of EZH2, marking it for degradation by the proteasome. This compound is effective at degrading both the canonical EZH2 within the PRC2 complex and a non-canonical EZH2-cMyc complex, leading to the concurrent degradation of both oncogenic proteins.[1][2] This dual action can inhibit cancer cell growth, arrest the cell cycle, and induce apoptosis.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still an emerging area of research, based on its mechanism as a CRBN-based PROTAC and an EZH2 degrader, potential resistance can be categorized as follows:
-
On-target alterations:
-
E3 Ligase machinery alterations:
-
Mutations or loss of CRBN: As this compound relies on CRBN to function, mutations, downregulation, or deletion of the CRBN gene are common mechanisms of resistance to CRBN-based PROTACs.[4][5][6]
-
Alterations in other ubiquitin-proteasome system components: Changes in the expression or function of other proteins involved in the ubiquitination and degradation process could also lead to resistance.[7]
-
-
Bypass signaling pathways:
-
Drug efflux and metabolism:
-
Increased drug efflux: Overexpression of drug efflux pumps like P-glycoprotein (P-gp) can reduce the intracellular concentration of this compound, thereby decreasing its efficacy.[4]
-
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: To elucidate the resistance mechanism, a systematic approach is recommended:
-
Sequence EZH2 and CRBN genes: This will identify any potential mutations that could interfere with this compound binding or CRBN function.
-
Assess CRBN protein levels: Use Western blotting to compare CRBN protein expression between your sensitive and resistant cell lines. A significant reduction or loss of CRBN in the resistant line is a strong indicator of the resistance mechanism.[4][5]
-
Perform a ternary complex formation assay: Co-immunoprecipitation experiments can be used to determine if the EZH2-MS177-CRBN complex is forming efficiently in resistant cells compared to sensitive cells.[4]
-
Analyze downstream signaling pathways: Use techniques like Western blotting or phospho-protein arrays to check for the activation of known bypass pathways (e.g., check for increased phosphorylation of AKT or ERK).[1]
Q4: What are the potential strategies to overcome resistance to this compound?
A4: Strategies to overcome resistance depend on the underlying mechanism:
-
For CRBN alterations:
-
For bypass pathway activation:
-
For EZH2 mutations:
-
Alternative EZH2 inhibitors/degraders: A different EZH2 inhibitor or degrader that binds to a different site on the EZH2 protein may still be effective.[1]
-
Troubleshooting Guides
Problem 1: I am not observing EZH2 or cMyc degradation after this compound treatment in my Western blot.
| Possible Cause | Recommended Action |
| Low or absent CRBN expression in the cell line. | Check CRBN protein levels via Western blot. If CRBN is low or absent, this compound will not be effective. Consider using a cell line with known CRBN expression as a positive control. |
| Ineffective this compound concentration or treatment duration. | Perform a dose-response and time-course experiment (e.g., 0.1-5 µM for 4, 8, 16, 24 hours) to determine the optimal conditions for your cell line.[1][11] |
| Poor antibody quality. | Validate your primary antibodies for EZH2 and cMyc using positive and negative controls. |
| Issues with cell lysis or protein extraction. | Ensure you are using a suitable lysis buffer with protease and phosphatase inhibitors and that you are effectively lysing the cells.[12] |
| Cell line has developed resistance. | Refer to the FAQ on confirming resistance mechanisms. |
Problem 2: My cell viability assay (e.g., MTT, CellTiter-Glo) shows inconsistent results with this compound.
| Possible Cause | Recommended Action |
| Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. Variations in cell number can significantly affect the final readout. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill them with sterile PBS or media instead. |
| Suboptimal treatment duration. | The anti-proliferative effects of this compound may take several days to become apparent.[1] Consider extending the treatment duration (e.g., 4 days). |
| Drug solubility issues. | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture media. Precipitates can lead to inaccurate dosing. |
| Cell proliferation rate affects IC50 values. | The calculated IC50 can be influenced by the proliferation rate of the cells.[13] Be consistent with your experimental timeline and consider normalizing results to a time-zero control plate. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal degradation concentration (DC50) values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| EOL-1 | Acute Myeloid Leukemia (MLL-r) | DC50 | 0.2 ± 0.1 µM | [7] |
| MV4;11 | Acute Myeloid Leukemia (MLL-r) | DC50 | 1.5 ± 0.2 µM | [7] |
| MV4;11 | Acute Myeloid Leukemia (MLL-r) | IC50 | 0.1-0.57 µM | [1][11] |
| MOLM-13 | Acute Myeloid Leukemia (MLL-r) | IC50 | 0.1-0.57 µM | [1][11] |
| RS4;11 | Acute Myeloid Leukemia (MLL-r) | IC50 | 0.1-0.57 µM | [1][11] |
| KOPN-8 | Acute Myeloid Leukemia (MLL-r) | IC50 | 0.1-0.57 µM | [1][11] |
| THP-1 | Acute Myeloid Leukemia (MLL-r) | IC50 | 0.1-0.57 µM | [1][11] |
| Patient-derived AML cells | Acute Myeloid Leukemia | IC50 | 0.09-1.35 µM | [1][11] |
| K562 | Chronic Myeloid Leukemia | IC50 | >100 µM | [1][11] |
Experimental Protocols
Protocol 1: Western Blot for Measuring this compound-Induced Protein Degradation
This protocol outlines the procedure for quantifying the degradation of EZH2 and cMyc following treatment with this compound.[14]
Materials:
-
Cancer cell lines of interest
-
This compound compound and vehicle control (e.g., DMSO)
-
Cell culture media and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
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SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EZH2, anti-cMyc, anti-CRBN, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 µM) and a vehicle-only control for a specified time (e.g., 16 or 24 hours).
-
Cell Lysis:
-
Aspirate the media and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP)-qPCR for H3K27me3
This protocol is for assessing the functional consequence of EZH2 degradation by measuring the levels of the histone mark H3K27me3 at specific gene promoters.[15][16]
Materials:
-
Cells treated with this compound or vehicle
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-H3K27me3 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol and Chloroform
-
DNA purification kit
-
SYBR Green qPCR master mix and specific primers for target gene promoters (e.g., MYT1 as a positive control region)
Methodology:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-H3K27me3 antibody or a control IgG.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard phenol-chloroform extraction or a DNA purification kit.
-
qPCR Analysis:
-
Perform qPCR using SYBR Green master mix with primers targeting the promoter regions of known EZH2 target genes.
-
Calculate the enrichment of H3K27me3 at these loci relative to the IgG control and normalized to the input DNA. A significant reduction in H3K27me3 enrichment in this compound-treated cells indicates successful functional inhibition of the EZH2-PRC2 complex.
-
Visualizations
Caption: Mechanism of action for the this compound PROTAC.
Caption: Workflow for troubleshooting this compound resistance.
Caption: Potential bypass pathways in this compound resistance.
References
- 1. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: EZH2 noncanonically binds cMyc and p300 through a cryptic transactivation domain to mediate gene activation and promote oncogenesis. [scholars.duke.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EZH2 upregulates the PI3K/AKT pathway through IGF1R and MYC in clinically aggressive chronic lymphocytic leukaemia. [publications.scilifelab.se]
- 9. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: MS177 Delivery to Target Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with MS177. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and fast-acting PROTAC (Proteolysis Targeting Chimera) degrader of Enhancer of Zeste Homolog 2 (EZH2). It is comprised of a ligand for the CRBN E3 ubiquitin ligase, a linker, and a potent EZH2 inhibitor (C24). This compound works by inducing the degradation of not only the canonical EZH2-PRC2 complex but also the non-canonical EZH2-cMyc complex. This dual action leads to the inhibition of leukemia cell growth, induction of apoptosis, and cell cycle arrest.
Q2: What are the target cells for this compound?
This compound has shown efficacy in various cancer cell lines, particularly in hematological malignancies. It has demonstrated anti-proliferative effects in MLL-rearranged (MLL-r) leukemia cells and samples from patients with Acute Myeloid Leukemia (AML). It is also effective in multiple myeloma (MM) cell lines.
Q3: What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO (dimethyl sulfoxide). For in vivo studies, a formulation in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline can be used.
Q4: What are some common challenges associated with the delivery of PROTACs like this compound?
PROTACs, due to their larger molecular weight and complex structures, can present several delivery challenges, including:
-
Poor aqueous solubility: This can make formulation and administration difficult.
-
Low cell permeability: Their size can hinder their ability to cross cell membranes and reach their intracellular targets.
-
Suboptimal pharmacokinetic properties: This may lead to rapid clearance from the body and insufficient exposure to the target tissue.
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which reduces the efficiency of degradation.
-
Off-target toxicity: Unintended degradation of other proteins can lead to adverse effects.
Troubleshooting Guide
Issue 1: Low or No Degradation of EZH2 or cMyc
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability of this compound | 1. Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. 2. Use Permeabilizing Agents (with caution): In initial mechanistic studies, very low, non-toxic concentrations of mild membrane permeabilizing agents could be tested, though this is not suitable for therapeutic-style experiments. 3. Consider Formulation: For in vivo studies, ensure the formulation is optimized for bioavailability. |
| "Hook Effect" | 1. Perform a Wide Dose-Response Curve: Test a broad range of this compound concentrations, including very low (nanomolar) and high (micromolar) ranges, to identify the characteristic bell-shaped curve of the hook effect. 2. Use Lower Concentrations: The optimal degradation concentration may be lower than initially expected. |
| Low E3 Ligase (CRBN) Expression | 1. Verify CRBN Expression: Confirm that your target cells express sufficient levels of CRBN, the E3 ligase recruited by this compound, using western blot or qPCR. 2. Choose Appropriate Cell Lines: Select cell lines known to have adequate CRBN expression for your experiments. |
| This compound Instability in Culture Medium | 1. Assess Stability: If inconsistent results are observed over longer experiments, assess the stability of this compound in your specific cell culture medium over the time course of your experiment. 2. Replenish this compound: For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. |
Issue 2: Inconsistent Results in Cell Viability Assays
| Possible Cause | Troubleshooting Steps |
| "Hook Effect" on Viability | 1. Correlate with Degradation: As with degradation, high concentrations of this compound might show reduced effects on cell viability due to the hook effect. Correlate viability data with western blots for EZH2 and cMyc degradation at the same concentrations. |
| Assay Interference | 1. Use an Orthogonal Method: Some compounds can interfere with the chemical reactions of viability assays (e.g., MTT, resazurin). Confirm results using an alternative assay that measures a different cellular parameter, such as an ATP-based assay (e.g., CellTiter-Glo) or a live/dead cell stain. |
| High Well-to-Well Variability | 1. Ensure Homogenous Cell Seeding: Mix cell suspension thoroughly before and during plating. 2. Minimize Edge Effects: To avoid evaporation in outer wells of a microplate, fill them with sterile PBS or medium without cells and do not use them for experimental data points. |
| Cell Proliferation Rate | 1. Control for Proliferation: If a treatment appears to result in viability over 100% of the control, it may be that the compound is increasing cell proliferation. This is unlikely with this compound's known mechanism, but it's a possibility to consider and could be checked with a cell counting assay. |
Issue 3: Off-Target Effects Observed
| Possible Cause | Troubleshooting Steps |
| Degradation of Other Proteins | 1. Proteomics Analysis: If unexpected phenotypes are observed, consider performing unbiased proteomics to identify other proteins that may be degraded by this compound. 2. Optimize Concentration: Use the lowest effective concentration of this compound that induces robust degradation of EZH2 and cMyc to minimize off-target effects. |
| Metabolite Activity | 1. Characterize Metabolites: In advanced studies, it may be necessary to identify and characterize the activity of this compound metabolites, as they could have their own biological effects. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines
| Cell Line | Assay | Parameter | Value | Reference |
| EOL-1 | Degradation | DC50 (EZH2) | 0.2 ± 0.1 µM | |
| MV4;11 | Degradation | DC50 (EZH2) | 1.5 ± 0.2 µM | |
| MLL-r leukemia cells | Anti-proliferation | IC50 | < 2 µM (after 4 days) | |
| AML patient samples | Anti-proliferation | IC50 | < 2 µM (after 4 days) |
Table 2: In Vivo Efficacy of this compound in a Leukemia Xenograft Model
| Animal Model | Dosing Regimen | Outcome | Reference |
| MLL-r leukemia xenograft | 100 mg/kg, i.p., BID for 6 days | Repressed tumor growth |
Experimental Protocols
Protocol 1: Western Blot Analysis of EZH2 and cMyc Degradation
-
Cell Culture and Treatment:
-
Culture leukemia cell lines (e.g., MOLM-13, MV4;11) in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin.
-
Seed cells at a density that will not lead to overconfluence during the experiment.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 µM) and a vehicle control (DMSO) for a specified time (e.g., 16-24 hours).
-
-
Protein Extraction:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cell pellets in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EZH2, cMyc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL chemiluminescent substrate.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Seed leukemia cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound and a vehicle control (DMSO) for 96 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and determine the EC50 value.
-
Visualizations
Caption: this compound-induced degradation of EZH2 complexes.
Technical Support Center: Best Practices for Long-Term Studies with MS177
Welcome to the technical support center for MS177, a potent and selective EZH2 PROTAC degrader. This resource is designed to assist researchers, scientists, and drug development professionals in conducting successful long-term studies with this compound by providing detailed troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that potently and selectively degrades the Enhancer of Zeste Homolog 2 (EZH2) protein. It functions as a heterobifunctional molecule, consisting of a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN) and another ligand that binds to EZH2. This dual binding brings EZH2 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of EZH2. This degradation disrupts both the canonical (histone methylation) and non-canonical (scaffolding) functions of EZH2, including its interaction with c-Myc.[1][2][3]
Q2: What are the expected cellular effects of long-term this compound treatment?
A2: Long-term treatment with this compound is expected to lead to sustained EZH2 degradation, resulting in the inhibition of cancer cell growth, induction of apoptosis (programmed cell death), and cell cycle arrest.[4] By degrading EZH2, this compound can also impact the expression of c-Myc, a key oncogenic transcription factor, further contributing to its anti-cancer effects.[1][5][6] In long-term studies, it is also important to monitor for the potential development of resistance.
Q3: How should this compound be stored and handled for long-term use?
A3: For long-term storage, this compound should be stored as a solid at -20°C. For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. It is crucial to use a low concentration of DMSO in your final cell culture medium (typically below 1%) to avoid solvent-induced toxicity.[7][8] Aliquot your stock solution to avoid repeated freeze-thaw cycles, which can affect the stability of the compound.
Troubleshooting Guides
This section addresses common issues that may arise during long-term experiments with this compound.
Problem 1: Inconsistent or inefficient EZH2 degradation observed in Western Blots.
-
Possible Cause 1: Suboptimal this compound Concentration or Treatment Duration.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. Different cell lines may exhibit varying sensitivities to this compound.
-
-
Possible Cause 2: Issues with Western Blotting Technique.
-
Possible Cause 3: Cell Health and Confluency.
-
Solution: Use healthy, actively dividing cells for your experiments. Ensure that cell confluency is consistent across experiments, as this can affect protein expression levels and drug response.[12]
-
Problem 2: Development of resistance to this compound in long-term cell culture.
-
Possible Cause 1: Genomic Alterations in the E3 Ligase Complex.
-
Possible Cause 2: Upregulation of Drug Efflux Pumps.
-
Possible Cause 3: Target-Related Mutations.
-
Solution: While less common for PROTACs compared to traditional inhibitors, mutations in the EZH2 protein that prevent this compound binding could theoretically confer resistance. Sequence the EZH2 gene in resistant clones to check for mutations.
-
Problem 3: Unexpected cytotoxicity or off-target effects.
-
Possible Cause 1: Off-target Protein Degradation.
-
Solution: PROTACs, particularly those utilizing CRBN ligands, can sometimes induce the degradation of other proteins, known as "off-targets" or "neosubstrates."[][18][19][20] If you observe unexpected phenotypes, consider performing unbiased proteomics (e.g., mass spectrometry) to identify other proteins that are degraded upon this compound treatment.
-
-
Possible Cause 2: Compound Solubility Issues.
-
Solution: Poor solubility of this compound in aqueous cell culture media can lead to compound precipitation and inconsistent results.[7][8] Ensure that your final DMSO concentration is low and visually inspect your media for any signs of precipitation. Sonication can sometimes help to redissolve precipitated compounds.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result |
| T47D-TR | Tamoxifen-Resistant Breast Cancer | MTS Assay (6 days) | Relative Absorbance vs. DMSO | Significant inhibition of cell growth |
| Multiple Myeloma | Multiple Myeloma | Not Specified | Not Specified | Effective suppression of cell proliferation |
| MLL-rearranged Leukemia | Leukemia | Not Specified | Not Specified | Superior growth inhibition compared to EZH2 catalytic inhibitors |
Experimental Protocols
Protocol 1: Long-Term In Vitro Treatment of Adherent Cancer Cells with this compound
-
Cell Seeding: Plate adherent cancer cells at a low density in a T75 flask to allow for long-term growth.
-
Initial Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Medium Changes and Passaging:
-
Replace the medium with fresh this compound-containing or vehicle control medium every 2-3 days.
-
When the cells reach 80-90% confluency, passage them.
-
To passage, wash the cells with PBS, detach them using trypsin-EDTA, and neutralize the trypsin with serum-containing medium.
-
Re-plate a fraction of the cells into new flasks with fresh this compound-containing medium. The split ratio will depend on the growth rate of your cell line.
-
-
Monitoring:
-
Regularly monitor cell morphology and viability.
-
At desired time points, harvest cells for downstream analysis such as Western Blotting (for EZH2 levels), cell viability assays (e.g., MTS or CellTiter-Glo), apoptosis assays, or cell cycle analysis.
-
-
Preventing Contamination: Maintain strict aseptic techniques throughout the long-term culture period to prevent microbial contamination.[21][22]
Protocol 2: In Vivo Xenograft Study with this compound
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG) for tumor xenograft studies.
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and general health of the animals throughout the study.
-
-
Dosing:
-
Once tumors reach the desired size, randomize the mice into vehicle control and treatment groups.
-
Prepare the this compound formulation for the desired administration route (e.g., intraperitoneal injection or oral gavage). A common vehicle for oral gavage is 0.5% methylcellulose (B11928114) in water.[23]
-
Administer the this compound formulation or vehicle control according to the planned dosing schedule (e.g., once daily, twice weekly). The catalytic nature of PROTACs may allow for less frequent dosing.[24]
-
-
Endpoint and Data Collection:
-
The study is typically terminated when tumors in the vehicle control group reach a predetermined size.
-
At the end of the study, measure final tumor volumes and body weights.
-
Excise the tumors and weigh them. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for EZH2 levels) and another portion can be fixed for immunohistochemistry.[25]
-
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to EZH2 degradation.
Caption: Simplified EZH2 and c-Myc signaling pathways and their crosstalk.
Caption: Experimental workflow for long-term in vitro studies with this compound.
References
- 1. EZH2-Myc Hallmark in Oncovirus/Cytomegalovirus Infections and Cytomegalovirus’ Resemblance to Oncoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Overexpression of MYC and EZH2 cooperates to epigenetically silence MST1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation and Role of EZH2 in Cancer [e-crt.org]
- 7. Pharmacodynamic and Pharmacokinetic Markers For Anti-angiogenic Cancer Therapy: Implications for Dosing and Selection of Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic biomarkers for molecular cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report - Webinars - Solvo Biotechnology [solvobiotech.com]
- 16. aacrjournals.org [aacrjournals.org]
- 18. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. How to Prevent Contamination in Long-Term Cell Cultures [synapse.patsnap.com]
- 22. Cell culture and maintenance protocol | Abcam [abcam.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of MS177 and Other EZH2 Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel EZH2 degrader, MS177, with other prominent EZH2 inhibitors: tazemetostat (B611178), valemetostat, and CPI-1205. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on available preclinical and clinical data.
Executive Summary
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in cancer development and progression through its canonical gene-silencing function as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and through non-canonical, methylation-independent activities. While traditional EZH2 inhibitors focus on blocking its catalytic activity, emerging strategies like proteolysis-targeting chimeras (PROTACs) aim to induce the complete degradation of the EZH2 protein.
This compound is a potent PROTAC degrader of EZH2, offering a distinct mechanism of action compared to catalytic inhibitors like tazemetostat, valemetostat, and CPI-1205. By inducing the degradation of EZH2, this compound not only abrogates its enzymatic function but also eliminates its non-canonical scaffolding activities, potentially leading to a more profound and durable anti-tumor response. This guide presents a comparative overview of the efficacy, mechanism of action, and available data for these EZH2-targeting agents.
Mechanism of Action: Degradation vs. Inhibition
A key differentiator among these compounds is their fundamental mechanism of action.
-
This compound (PROTAC Degrader): this compound is a heterobifunctional molecule that simultaneously binds to EZH2 and an E3 ubiquitin ligase (Cereblon). This proximity induces the ubiquitination and subsequent degradation of EZH2 by the proteasome. This approach eliminates both the catalytic and non-catalytic functions of EZH2. By degrading the entire protein, this compound can also disrupt the integrity of the PRC2 complex and impact non-canonical EZH2 interactions with other proteins like c-Myc.
-
Tazemetostat, Valemetostat, and CPI-1205 (Catalytic Inhibitors): These small molecules act by competitively binding to the S-adenosylmethionine (SAM) binding pocket of EZH2, thereby inhibiting its histone methyltransferase activity. This leads to a reduction in the levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key repressive epigenetic mark. However, these inhibitors do not affect the EZH2 protein levels and may not fully address the non-canonical, scaffolding functions of EZH2. Valemetostat is a dual inhibitor of both EZH1 and EZH2.
Preclinical Efficacy Data
Direct head-to-head comparative studies of this compound with other EZH2 inhibitors in the same experimental settings are limited in the publicly available literature. The following tables summarize the available preclinical data for each compound.
Disclaimer: The data presented below are from various studies and may not be directly comparable due to differences in experimental conditions, cell lines, and assay methodologies.
Table 1: Preclinical Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (EZH2 Inhibition) | - | 7 nM | [1] |
| DC50 (EZH2 Degradation) | MV4;11 | 200 nM | [1] |
| Effect on H3K27me3 | Various | Reduction at 1 µM | [1] |
Table 2: Preclinical Efficacy of Tazemetostat
| Parameter | Cell Line Type | Value | Reference |
| Ki (EZH2 Inhibition) | - | 2.5 nM | [2] |
| IC50 (H3K27me3 reduction) | Lymphoma cell lines | 9 nM | [2] |
| Selectivity | EZH2 vs EZH1 | 35-fold | [2] |
Table 3: Preclinical Efficacy of Valemetostat
| Parameter | Cell Line Type | Observation | Reference |
| Relative Sensitivity | Hematological malignancies | 5.2 to ~200-fold more sensitive than an EZH2 selective inhibitor | [3] |
| Antiproliferative GI50 | Various NHL cells | < 100 nM | [4] |
Table 4: Preclinical Efficacy of CPI-1205
| Parameter | Cell Line Type | Observation | Reference |
| Mechanism | - | Potent, selective, SAM-competitive inhibitor | [5] |
| Activity | B-cell lymphoma | Evidence of antitumor activity and target engagement | [5] |
Clinical Efficacy Data
This compound is currently in the preclinical stage of development, and no clinical data is available. Tazemetostat and Valemetostat have undergone clinical trials and received regulatory approvals in certain indications.
Table 5: Clinical Efficacy of Tazemetostat in Relapsed/Refractory Follicular Lymphoma
| Endpoint | EZH2 Mutant | EZH2 Wild-Type | Reference |
| Objective Response Rate (ORR) | 69% | 35% | [5] |
| Median Progression-Free Survival (PFS) | 13.8 months | 11.1 months | [5] |
Table 6: Clinical Efficacy of Valemetostat in Relapsed/Refractory Adult T-Cell Leukemia/Lymphoma (ATL)
| Endpoint | Value | Reference |
| Objective Response Rate (ORR) | 48% | [6][7] |
| Median Duration of Response (DOR) | Not Reached | [6][7] |
Visualizing the Pathways and Processes
EZH2 Signaling Pathway
The following diagram illustrates the central role of EZH2 in gene regulation. EZH2, as part of the PRC2 complex, catalyzes the trimethylation of H3K27, leading to transcriptional repression. It can also have non-canonical functions through interactions with other proteins.
Caption: EZH2's role in gene silencing and non-canonical functions.
Experimental Workflow for EZH2 Inhibitor/Degrader Evaluation
This diagram outlines a typical experimental workflow for assessing the efficacy of EZH2-targeting compounds like this compound.
Caption: Workflow for evaluating EZH2-targeting compounds.
Detailed Experimental Protocols
Western Blot for EZH2 and H3K27me3 Levels
Objective: To determine the protein levels of EZH2 and the levels of H3K27 trimethylation in cells treated with EZH2 inhibitors or degraders.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EZH2, anti-H3K27me3, anti-Total H3, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with the compound of interest for the desired time and concentration. Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of EZH2 inhibitors or degraders on the metabolic activity and proliferation of cancer cells.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the EZH2 inhibitor or degrader. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value.[3][8][9][10][11]
Chromatin Immunoprecipitation (ChIP) for H3K27me3
Objective: To determine the occupancy of the H3K27me3 mark at specific gene promoters in response to treatment with EZH2 inhibitors or degraders.
Materials:
-
Formaldehyde (B43269) for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-H3K27me3 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR machine and reagents
Protocol:
-
Cross-linking: Treat cells with the compound of interest. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells to release the nuclei. Lyse the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with the anti-H3K27me3 antibody or a control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of known EZH2 target genes.
-
Data Analysis: Calculate the enrichment of H3K27me3 at the target gene promoters relative to the input and IgG controls.[2][12][13]
Conclusion
This compound represents a promising therapeutic strategy for targeting EZH2-driven cancers through its distinct mechanism of protein degradation. By eliminating the entire EZH2 protein, this compound has the potential to overcome some of the limitations of catalytic inhibitors, particularly in addressing the non-canonical functions of EZH2. The preclinical data for this compound are encouraging, suggesting potent EZH2 degradation and anti-proliferative effects. However, further head-to-head studies with established EZH2 inhibitors like tazemetostat, valemetostat, and CPI-1205 are necessary for a definitive comparison of their efficacy. The provided experimental protocols offer a framework for conducting such comparative studies to elucidate the full therapeutic potential of these different EZH2-targeting agents.
References
- 1. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ProSTAR: A Phase 1b/2 Study of CPI-1205, a Small Molecule Inhibitor of EZH2, Combined with Enzalutamide or Abiraterone/Prednisone in Patients with Metastatic Castration Resistant Prostate Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 11. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and evaluation of EZH2-based PROTACs targeting PRC2 complex in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Dual Targeting of EZH2 and c-Myc by MS177: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MS177, a novel proteolysis-targeting chimera (PROTAC), with alternative inhibitors of EZH2 and c-Myc. The experimental data presented herein validates the dual-targeting capability of this compound and highlights its potential as a potent therapeutic agent.
Introduction to this compound and the EZH2/c-Myc Axis
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in transcriptional repression through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML).[3][4] The oncoprotein c-Myc is a master transcriptional regulator that is frequently overexpressed in human cancers and drives cell proliferation and survival.[5]
A crucial non-canonical function of EZH2 involves a direct interaction with c-Myc, where EZH2 acts as a transcriptional co-activator for c-Myc target genes, independent of its methyltransferase activity.[6] This EZH2-c-Myc interaction promotes oncogenesis and represents a key therapeutic target.[5]
This compound is a potent and fast-acting EZH2 degrader.[7] It is a PROTAC that consists of a ligand for the E3 ubiquitin ligase Cereblon (CRBN), a linker, and a potent EZH2 inhibitor, C24.[7] By inducing the proximity of EZH2 to the E3 ligase complex, this compound triggers the ubiquitination and subsequent proteasomal degradation of EZH2.[8] This degradation effectively disrupts both the canonical PRC2-mediated gene silencing and the non-canonical EZH2-c-Myc-driven gene activation.[7][9]
Performance Comparison of this compound and Alternatives
The efficacy of this compound has been evaluated against several alternative inhibitors targeting either EZH2 or c-Myc. This section provides a comparative analysis of their performance in relevant cancer cell lines, primarily focusing on leukemia.
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal degradation concentration (DC50) values for this compound and its comparators. IC50 values represent the concentration of a drug that is required for 50% inhibition of a biological process (e.g., cell proliferation), while DC50 values indicate the concentration required to degrade 50% of the target protein.
Table 1: Comparative Efficacy (IC50, µM) in Leukemia Cell Lines
| Compound | Target(s) | MOLM-13 (AML) | MV4;11 (AML) | EOL-1 (AML) | K562 (CML) | REH (ALL) | Nalm-6 (ALL) | Jurkat (T-ALL) |
| This compound | EZH2 (Degrader), c-Myc (Indirect) | <2[7] | <2[7] | 0.1 - 0.57[3] | >100[3] | - | - | - |
| Tazemetostat (EPZ-6438) | EZH2 (Inhibitor) | 4.4[10] | Not Reached[10] | - | - | - | - | - |
| GSK126 | EZH2 (Inhibitor) | - | - | - | >10[11] | - | - | - |
| 10058-F4 | c-Myc (Inhibitor) | - | - | - | >100[12] | 400[13] | 430[13] | - |
| JQ1 | BRD4 (Indirect c-Myc Inhibitor) | ~0.1[14] | ~0.1[14] | 0.321[15] | >1[11] | - | - | - |
Table 2: Protein Degradation Efficacy (DC50, µM) of this compound
| Compound | Target Protein | Cell Line | DC50 (µM) |
| This compound | EZH2 | EOL-1 | ~0.2[16] |
| This compound | EZH2 | MM1.S (Multiple Myeloma) | 0.6 ± 0.2[17] |
| This compound | EZH2 | L-363 (Multiple Myeloma) | 1.1 ± 0.3[17] |
Signaling Pathways and Experimental Workflows
EZH2 and c-Myc Signaling Pathway
The following diagram illustrates the dual role of EZH2 and the mechanism of action of this compound. EZH2, as part of the PRC2 complex, methylates H3K27 leading to gene silencing. In its non-canonical role, EZH2 binds to c-Myc to activate oncogenic gene expression. This compound targets EZH2 for degradation, thereby inhibiting both pathways.
Experimental Workflow: Validation of this compound Activity
The following diagram outlines a typical workflow for validating the dual-targeting activity of this compound.
References
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells [journal.waocp.org]
- 5. EZH2-Myc Hallmark in Oncovirus/Cytomegalovirus Infections and Cytomegalovirus’ Resemblance to Oncoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2 non-canonically binds cMyc and p300 through a cryptic transactivation domain to mediate gene activation and promote oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Inhibition of Enhancer of Zeste Homolog 2 Induces Blast Differentiation, Impairs Engraftment and Prolongs Survival in Murine Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Innovative evaluation of selinexor and JQ1 synergy in leukemia therapy via C-MYC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting BRD4 in acute myeloid leukemia with partial tandem duplication of the <i>MLL</i> gene | Haematologica [haematologica.org]
- 16. researchgate.net [researchgate.net]
- 17. Dissecting and Targeting Noncanonical Functions of EZH2 in Multiple Myeloma via an EZH2 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of MS177 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of MS177, a potent and selective EZH2-targeting PROTAC (Proteolysis Targeting Chimera) degrader. The performance of this compound is compared with alternative EZH2 inhibitors, offering a critical perspective for researchers in oncology and drug development. This document summarizes key experimental data, details methodologies for cited experiments, and presents signaling pathways and workflows through structured diagrams.
Comparative Analysis of In Vitro Activity
This compound is a heterobifunctional molecule that links a ligand for the EZH2 methyltransferase to a ligand for an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of EZH2. This dual mechanism of action—enzymatic inhibition and protein degradation—distinguishes it from traditional small-molecule EZH2 inhibitors.
Table 1: In Vitro Potency and Degradation Activity of this compound and Comparators
| Compound | Target(s) | Mechanism | Cell Line(s) | IC50 (Enzymatic Assay) | Antiproliferative IC50 | DC50 (EZH2 Degradation) | Key Findings & Citations |
| This compound | EZH2, c-Myc | PROTAC Degrader | MLL-r leukemia cells | 7 nM (EZH2-PRC2) | 0.1-0.57 µM | ~0.2 µM (EOL-1) | Effectively degrades both EZH2-PRC2 and non-canonical EZH2-cMyc complexes. Induces apoptosis and cell cycle arrest.[1] |
| Patient-derived AML samples | N/A | 0.09-1.35 µM | N/A | Shows potent antiproliferative effects in primary cancer cells.[1] | |||
| Tazemetostat (B611178) | EZH2 (wild-type and mutant) | Small Molecule Inhibitor | Lymphoma cell lines | 2.5 nM (Ki) | 0.49 nM - 7.6 µM | N/A | FDA-approved EZH2 inhibitor; potent against both wild-type and mutant EZH2.[2][3] |
| Leukemia cell lines | 9 nM | Varies by cell line | N/A | Demonstrates antiproliferative activity in various hematological malignancies.[2] | |||
| C24 | EZH2 | Small Molecule Inhibitor | MLL-r leukemia cells | 12 nM | >10 µM (K562) | N/A | Parent EZH2 inhibitor from which this compound was derived.[1] |
| MS8847 | EZH2 | PROTAC Degrader | MLL-r AML cells | N/A | IC50s of 1.45 µM (BT549) and 0.45 µM (MDA-MB-468) | N/A | A novel EZH2 PROTAC that shows potent degradation and antiproliferative effects.[4] |
| E7 | EZH2, EED, SUZ12 | PROTAC Degrader | Various cancer cells | N/A | N/A | N/A | Induces degradation of multiple components of the PRC2 complex.[5][6] |
N/A: Not Available in the searched literature.
In Vivo Efficacy and Correlation with In Vitro Activity
The in vivo studies with this compound have primarily been conducted in mouse xenograft models of acute myeloid leukemia (AML). These studies provide crucial insights into the translation of its in vitro potency to in vivo efficacy.
Table 2: In Vivo Activity of this compound and Tazemetostat
| Compound | Animal Model | Dosing Regimen | Key Outcomes | Pharmacokinetic Insights | Citations |
| This compound | MLL-r AML PDX model | 100 mg/kg, i.p., BID for 6 days | Repressed tumor growth | A 50 mg/kg i.p. dose achieves an intraplasma concentration of approximately 1 µM in mice. Well-tolerated at doses up to 200 mg/kg.[1] | [1] |
| Tazemetostat | Rhabdoid tumor xenograft | 400 mg/kg, oral, BID for 28 days | Significant antitumor activity | Orally bioavailable with a Tmax of 1-2 hours and a half-life of 3-4 hours in humans. Metabolized by CYP3A.[7][8] | [7][8] |
In Vitro-In Vivo Correlation (IVIVC) Discussion
A formal, quantitative IVIVC for this compound has not been established in the public literature. However, a qualitative correlation can be drawn from the available data.
The in vitro antiproliferative IC50 values of this compound in MLL-rearranged leukemia cell lines range from 0.1 to 0.57 µM[1]. In vivo, a 50 mg/kg intraperitoneal dose of this compound results in a plasma concentration of approximately 1 µM in mice[1]. This plasma concentration is above the in vitro IC50 values for sensitive cell lines, suggesting that the effective in vivo doses achieve and maintain concentrations sufficient for anti-tumor activity. The observed tumor growth repression in AML xenograft models at a 100 mg/kg dose further supports this correlation[1].
The dual mechanism of this compound, involving both EZH2 inhibition and degradation, likely contributes to its potent in vivo activity. By degrading EZH2, this compound can overcome resistance mechanisms that may arise with traditional enzymatic inhibitors and can also impact non-canonical, non-enzymatic functions of EZH2[4][6].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Western Blot for EZH2 Degradation
-
Cell Culture and Treatment: Plate cancer cells (e.g., EOL-1) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against EZH2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the EZH2 protein levels relative to the loading control.
MTS Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or comparator compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO) and a no-cell control (media only).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 values by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[7][8][9]
Patient-Derived Xenograft (PDX) Model of AML
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) that can accept human cell grafts.
-
Cell Implantation: Obtain primary AML cells from patients with informed consent. Inject the cells intravenously or subcutaneously into the mice.[10]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (for subcutaneous models) or by assessing the percentage of human CD45+ cells in the peripheral blood or bone marrow (for disseminated models) using flow cytometry.[10]
-
Drug Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound or a vehicle control according to the desired dosing schedule (e.g., 100 mg/kg, i.p., BID).[1]
-
Efficacy Evaluation: Monitor tumor growth and the health of the mice throughout the study. The primary endpoint is typically tumor growth inhibition or an increase in survival time.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the levels of EZH2 and H3K27me3 by western blot or immunohistochemistry to confirm target engagement.
Visualizations
This compound Mechanism of Action
References
- 1. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetics and tissue distribution of long-acting nanoformulated antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Initial Testing (Stage 1) of Tazemetostat (EPZ-6438), a Novel EZH2 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology and pharmacokinetics of tazemetostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
MS177: A Comparative Guide to a Dual EZH2 and cMyc PROTAC Degrader in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of MS177, a Proteolysis Targeting Chimera (PROTAC), across various cancer cell lines. This compound is a potent and fast-acting degrader of Enhancer of Zeste Homolog 2 (EZH2), a key epigenetic regulator, and also induces the degradation of the oncoprotein cMyc.[1][2] This dual activity presents a promising therapeutic strategy for cancers dependent on both EZH2 and cMyc signaling. This document summarizes key experimental data, details the methodologies for crucial experiments, and illustrates the underlying signaling pathways.
Performance Across Cancer Cell Lines: A Quantitative Overview
This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, particularly in hematological malignancies. Its efficacy is highlighted by low micromolar to nanomolar half-maximal degradation concentrations (DC50) and half-maximal inhibitory concentrations (IC50).
| Cell Line | Cancer Type | Parameter | Value | Reference |
| EOL-1 | Eosinophilic Leukemia | DC50 | 0.2 ± 0.1 µM | [3][4] |
| EOL-1 | Eosinophilic Leukemia | Dmax | 82% | [3] |
| MV4;11 | Acute Myeloid Leukemia | DC50 | 1.5 ± 0.2 µM | [3] |
| MV4;11 | Acute Myeloid Leukemia | Dmax | 68% | [3] |
| MLL-r Leukemia Cells | Acute Myeloid Leukemia | IC50 | 0.1 - 0.57 µM | [1] |
| Primary AML Patient Samples | Acute Myeloid Leukemia | IC50 | 0.09 - 1.35 µM | [1] |
| K562 | Chronic Myeloid Leukemia | IC50 | >100 µM | [1] |
| T47D | Breast Cancer | IC50 | Effective growth inhibition noted | [5] |
| CAMA1 | Breast Cancer | IC50 | Effective growth inhibition noted | [5] |
| Tamoxifen-Resistant BC Cells | Breast Cancer | IC50 | Effective growth inhibition noted | [5] |
Note: DC50 represents the concentration of the compound required to degrade 50% of the target protein. Dmax indicates the maximum percentage of protein degradation achieved. IC50 is the concentration of the drug that inhibits a biological process (e.g., cell proliferation) by 50%. MLL-r stands for Mixed-Lineage Leukemia-rearranged.
Mechanism of Action: Dual Degradation of EZH2 and cMyc
This compound is a heterobifunctional molecule that consists of a ligand for the E3 ubiquitin ligase Cereblon (CRBN), a linker, and a potent EZH2 inhibitor, C24.[1] By simultaneously binding to both EZH2 and CRBN, this compound brings the E3 ligase in close proximity to EZH2, leading to its ubiquitination and subsequent degradation by the proteasome.[6] This effectively depletes both the canonical EZH2-containing Polycomb Repressive Complex 2 (PRC2) and non-canonical EZH2-cMyc complexes.[1][7] The degradation of these complexes leads to the inhibition of cancer cell growth, induction of apoptosis, and cell cycle arrest.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. This compound | EZH2 PROTAC | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of MS177 and Similar EZH2-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the EZH2-targeting PROTAC MS177 with other notable EZH2 degraders. The information presented is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to this compound and EZH2-Targeting PROTACs
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in gene silencing and is frequently overexpressed in various cancers, making it a compelling therapeutic target.[1][2] Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins through the ubiquitin-proteasome system.[3][4][5]
This compound is a potent and fast-acting PROTAC that targets EZH2 for degradation.[4][6] It is a heterobifunctional molecule composed of a ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase, a linker, and the potent EZH2 inhibitor C24.[4][6] A key feature of this compound is its ability to degrade not only the canonical EZH2-PRC2 complex but also a non-canonical EZH2-cMyc complex, thereby inhibiting both the repressive and activating functions of EZH2 in cancer.[1][6][7]
This guide compares this compound with other EZH2-targeting PROTACs, including those that recruit the von Hippel-Lindau (VHL) E3 ligase, providing a comparative analysis of their efficacy and cellular activity.
Quantitative Data Comparison
The following tables summarize the reported in vitro efficacy of this compound and similar EZH2-targeting PROTACs across various cancer cell lines.
Table 1: Half-maximal Degradation Concentration (DC50) of EZH2 PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Reference |
| This compound | CRBN | MV4;11 | 200 | [7] |
| This compound | CRBN | EOL-1 | 200 | [8] |
| MS8847 | VHL | EOL-1 | <100 | [9] |
Table 2: Half-maximal Inhibitory Concentration (IC50) of EZH2 PROTACs
| PROTAC | Cell Line | IC50 (µM) | Reference |
| This compound | MLL-r leukemia cells | 0.1 - 0.57 | [4] |
| This compound | Acute Myeloid Leukemia (patient sample) | 0.09 - 1.35 | [4] |
| U3i | MDA-MB-231 (TNBC) | 0.57 | [10] |
| U3i | MDA-MB-468 (TNBC) | 0.38 | [10] |
| MS8847 | EOL-1 (MLL-r AML) | 0.11 | [9] |
| MS8847 | MV4;11 (MLL-r AML) | <0.1 | [9] |
| MS8847 | RS4;11 (MLL-r AML) | 0.41 | [9] |
| MS8847 | BT549 (TNBC) | 1.45 | [9] |
| MS8847 | MDA-MB-468 (TNBC) | 0.45 | [9] |
Signaling Pathways and Experimental Workflows
EZH2 Signaling Pathway
EZH2 has both canonical and non-canonical functions in cancer. In its canonical role, EZH2 is part of the PRC2 complex, which trimethylates histone H3 at lysine (B10760008) 27 (H3K27me3), leading to transcriptional repression.[1][2] In its non-canonical function, EZH2 can interact with other proteins, such as the oncoprotein cMyc, to activate gene expression.[1][6] this compound is designed to degrade both of these complexes.
Caption: Mechanism of action of this compound in degrading both canonical and non-canonical EZH2 complexes.
Experimental Workflow for PROTAC Evaluation
The evaluation of a novel PROTAC typically follows a standardized workflow to characterize its binding, degradation efficacy, and cellular effects.
Caption: A typical experimental workflow for the discovery and characterization of a PROTAC.
Experimental Protocols
Protein Degradation Assay (Western Blot)
This protocol outlines the steps to assess the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-EZH2) and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or vehicle control for the desired time points (e.g., 16, 24, 48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 value.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
White, flat-bottom 96-well plates
-
Cell culture medium
-
PROTAC compound and vehicle control (e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well plate. Incubate for 24 hours.
-
Compound Treatment: Add 10 µL of the PROTAC compound at various concentrations (or vehicle control) to the wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 72 or 96 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a promising EZH2-targeting PROTAC that demonstrates a dual mechanism of action by degrading both canonical and non-canonical EZH2 complexes. The comparative data presented in this guide highlights the varying potencies of different EZH2 PROTACs, influenced by factors such as the recruited E3 ligase and the specific cancer cell type. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to evaluate and compare novel PROTAC degraders in their own laboratories. As the field of targeted protein degradation continues to evolve, head-to-head comparisons and standardized experimental procedures will be crucial for advancing the most effective therapeutic candidates.
References
- 1. EZH2 non-canonically binds cMyc and p300 through a cryptic transactivation domain to mediate gene activation and promote oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: EZH2 noncanonically binds cMyc and p300 through a cryptic transactivation domain to mediate gene activation and promote oncogenesis. [scholars.duke.edu]
- 7. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of precision targeting EZH2 degraders for triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of MS177's Anti-Cancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer agent MS177 with alternative therapeutic strategies. The information is compiled from preclinical data to support independent validation and further research.
Overview of this compound and a Novel Therapeutic Approach
This compound is a potent and fast-acting proteolysis-targeting chimera (PROTAC) designed to degrade Enhancer of Zeste Homolog 2 (EZH2).[1] What sets this compound apart is its dual-action mechanism; it effectively depletes both the canonical EZH2-PRC2 complex and the non-canonical EZH2-cMyc complex.[1][2] This dual targeting is significant as cMyc is a prominent cancer-causing factor that has been notoriously difficult to "drug."[3] By inducing the degradation of both EZH2 and cMyc, this compound has been shown to inhibit cancer cell growth, trigger apoptosis, and arrest the cell cycle progression in various cancer models.[1][2][4]
Comparative In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives in various cancer cell lines. This data provides a quantitative comparison of their anti-proliferative activities.
Table 1: Anti-proliferative Activity (IC50) of this compound and Alternatives in Hematological Malignancies
| Compound | Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| This compound | MLL-rearranged Leukemia | Panel of cell lines | 0.1 - 0.57 | [1] |
| Acute Myeloid Leukemia (AML) | Patient samples | 0.09 - 1.35 | [1] | |
| MLL-rearranged Leukemia | MV4;11 | ~0.2 (DC50) | [3] | |
| Tazemetostat | Diffuse Large B-cell Lymphoma (EZH2 mutant) | Panel of cell lines | Low nM range | [5][6] |
| Diffuse Large B-cell Lymphoma (EZH2 wild-type) | Panel of cell lines | Higher µM range | [5][6] | |
| MYCMI-6 | Burkitt's Lymphoma | Daudi, ST486 | ~0.5 | [7] |
| Neuroblastoma (MYCN-amplified) | Kelly, SK-N-BE(2) | <0.4 (GI50) | [7] |
Table 2: Anti-proliferative Activity (IC50) of this compound and Alternatives in Solid Tumors
| Compound | Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| This compound | Triple-Negative Breast Cancer (TNBC) | BT549, MDA-MB-468 | 1.45 (BT549), 0.45 (MDA-MB-468) | [8] |
| Tazemetostat | Synovial Sarcoma | Fuji, HS-SY-II | 0.15 (Fuji), 0.52 (HS-SY-II) | |
| MYCMI-6 | Breast Cancer | Panel of cell lines | 0.3 - >10 | [9][10][11] |
| MS8815 | Triple-Negative Breast Cancer (TNBC) | MDA-MB-453 | 0.14 (DC50) | [12] |
| Triple-Negative Breast Cancer (TNBC) | Panel of cell lines | 1.7 - 2.3 (GI50) | [13] | |
| U3i | Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, MDA-MB-468 | 0.57 (MDA-MB-231), 0.38 (MDA-MB-468) | [14] |
Comparative In Vivo Efficacy
The tables below present available data on the in vivo anti-tumor activity of this compound and its alternatives in xenograft models.
Table 3: In Vivo Anti-Tumor Activity in Hematological Malignancy Models
| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference(s) |
| This compound | MLL-r AML Patient-Derived Xenograft (PDX) | 100 mg/kg, i.p., BID, 6 days/week | Repressed tumor growth and prolonged survival. | [1] |
| Tazemetostat | EZH2-mutant Lymphoma Xenograft | Not specified | Tumor growth inhibition. | [15] |
| Wild-type EZH2 Lymphoma Xenograft | 125 or 500 mg/kg, BID | Dose-dependent tumor growth inhibition. | [5] |
Table 4: In Vivo Anti-Tumor Activity in Solid Tumor Models
| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference(s) |
| MYCMI-6 | MYCN-amplified Neuroblastoma Xenograft | 20 mg/kg, i.p., daily | Reduced tumor cell proliferation and induced apoptosis. | [9] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the key signaling pathways and workflows.
Caption: Mechanism of action for the PROTAC degrader this compound.
Caption: General experimental workflow for preclinical evaluation.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MOLM-13, MV4;11 for leukemia; T47D, CAMA1 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and alternative compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.[16]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Western Blot for Protein Degradation
Objective: To assess the degradation of target proteins (EZH2, cMyc) following compound treatment.
Protocol:
-
Cell Treatment and Lysis: Plate cells and treat with specified concentrations of this compound or alternative compounds for various time points (e.g., 16-24 hours).[1] Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against EZH2, cMyc, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Animal Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of the compounds.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., NSG mice).[5] For patient-derived xenografts (PDX), implant tumor fragments.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the compounds via the appropriate route (e.g., intraperitoneal injection for this compound) at the specified dose and schedule.[1]
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Survival Monitoring: Monitor the health and survival of the mice daily.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Perform a Kaplan-Meier survival analysis to compare the survival rates between the groups. At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).
This guide provides a foundational comparison of this compound with other anti-cancer agents. Further head-to-head studies are warranted to definitively establish the relative efficacy and therapeutic potential of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dissecting and Targeting Noncanonical Functions of EZH2 in Multiple Myeloma via an EZH2 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. EZH2 inhibitor Tazemetostat synergizes with JQ-1 in esophageal cancer by inhibiting c-Myc signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The novel low molecular weight MYC antagonist MYCMI-6 inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
A Researcher's Guide to Control Experiments for Elucidating the Mechanism of MS177, an EZH2-Targeting PROTAC
This guide provides a comparative framework for designing and interpreting control experiments to study the mechanism of MS177, a Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the histone methyltransferase EZH2. For researchers, scientists, and drug development professionals, rigorous controls are paramount to differentiate the specific effects of protein degradation from other pharmacological activities. This document outlines key experiments, presents expected outcomes in comparative tables, and provides detailed protocols.
This compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to the target protein EZH2, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This targeted protein degradation has been shown to inhibit cancer cell growth, induce apoptosis, and arrest the cell cycle, making it a promising therapeutic strategy.[1][3][4]
Visualizing the Mechanism of Action of this compound
The following diagram illustrates the key steps in this compound-mediated protein degradation.
Caption: Mechanism of this compound as a PROTAC, inducing the degradation of EZH2.
Western Blotting: Assessing Target Protein Degradation
Western blotting is the primary method to quantify the reduction in target protein levels. It is essential to compare the effect of this compound with controls that account for non-degradative effects.
Comparative Data: Expected Western Blot Outcomes
| Treatment Group | Target: EZH2 | Target: c-Myc | Downstream Marker: H3K27me3 | Loading Control (e.g., β-actin) | Rationale |
| Vehicle Control (DMSO) | 100% | 100% | 100% | 100% | Baseline protein levels. |
| This compound | ↓↓ | ↓ | ↓↓ | 100% | Primary Effect: Specific degradation of EZH2 and associated proteins.[1][3] |
| Negative Control PROTAC | 100% | 100% | 100% | 100% | A molecule structurally similar to this compound but unable to bind CRBN or EZH2; shows degradation is specific.[5] |
| EZH2 Inhibitor (e.g., C24) | 100% | 100% | ↓ | 100% | Isolates the effect of enzymatic inhibition from degradation.[1] H3K27me3 is reduced due to inhibition, not degradation. |
| CRBN Ligand (e.g., Pomalidomide) | 100% | 100% | 100% | 100% | Ensures the CRBN-binding moiety alone does not cause degradation. |
| This compound + Proteasome Inhibitor (MG-132) | 100% (Rescued) | 100% (Rescued) | ↓ | 100% | Confirms that protein loss is mediated by the proteasome.[1] |
| This compound in CRBN Knockout Cells | 100% | 100% | 100% | 100% | Demonstrates the absolute requirement of the CRBN E3 ligase for this compound activity.[5] |
Experimental Workflow: Western Blot
Caption: Standard experimental workflow for a Western blot analysis.
Detailed Protocol: Western Blotting
-
Sample Preparation: Plate cells (e.g., MV4;11 or EOL-1) and treat with this compound and controls for the desired time (e.g., 16 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 4-20% Tris-Glycine gel.[6]
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-EZH2, anti-c-Myc, anti-H3K27me3, anti-β-actin) overnight at 4°C.[7]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Wash the membrane three more times with TBST. Apply an ECL substrate and visualize bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control.
Co-Immunoprecipitation (Co-IP): Confirming the Ternary Complex
Co-IP is crucial for demonstrating the foundational mechanism of a PROTAC: the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.
Comparative Data: Expected Co-IP Outcomes
| Immunoprecipitation (IP) Antibody | Pulldown from this compound-treated lysate | Pulldown from Vehicle-treated lysate | Rationale |
| Anti-EZH2 | CRBN | No CRBN detected | Shows this compound induces an interaction between EZH2 and CRBN. |
| Anti-CRBN | EZH2 | No EZH2 detected | Reciprocally confirms the this compound-dependent interaction. |
| Control IgG | No EZH2 or CRBN detected | No EZH2 or CRBN detected | Negative control to ensure antibody specificity and rule out non-specific binding to the beads.[9] |
Detailed Protocol: Co-Immunoprecipitation
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle for a short duration (e.g., 2-4 hours) to capture the transient ternary complex. Lyse cells in a non-denaturing IP lysis buffer.[9][10]
-
Pre-clearing: (Optional) Pre-clear the lysate by incubating with Protein A/G beads for 1 hour to reduce non-specific binding.[10]
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (anti-EZH2, anti-CRBN, or control IgG) overnight at 4°C with gentle rotation.[9]
-
Complex Capture: Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.[11]
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting, probing for the expected interaction partners (e.g., probe for CRBN in the EZH2 IP lane).
Cell Viability Assays: Measuring Functional Outcomes
These assays measure the downstream functional consequences of EZH2 degradation, such as reduced cell proliferation or increased cell death.
Comparative Data: Expected Cell Viability Outcomes (e.g., IC50 values)
| Treatment Group | Expected IC50 | Rationale |
| This compound | Low µM range | Potent anti-proliferative effect due to EZH2 degradation.[1] |
| Negative Control PROTAC | >100 µM | Lacks activity, confirming that the anti-proliferative effect is tied to the specific PROTAC mechanism. |
| EZH2 Inhibitor (e.g., C24) | Higher µM than this compound | EZH2 degradation is often more effective at suppressing cancer cell growth than enzymatic inhibition alone.[3] |
| CRBN Ligand (e.g., Pomalidomide) | Cell-type dependent | May have intrinsic anti-proliferative effects in some hematological cancers, but typically less potent than this compound. |
| This compound in CRBN Knockout Cells | >100 µM | Loss of CRBN ablates this compound's degradation activity, thus removing its anti-proliferative effect. |
Logical Framework for Controls
Caption: Logical relationships between this compound and key control experiments.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight (for adherent cells).
-
Treatment: Treat cells with a serial dilution of this compound and control compounds for the desired duration (e.g., 4 days).[1]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[12][13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the results and determine the IC50 value using non-linear regression analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound | EZH2 PROTAC | Probechem Biochemicals [probechem.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 9. assaygenie.com [assaygenie.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
A Comparative Guide to MS177: An EZH2 and c-Myc PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the PROTAC (Proteolysis Targeting Chimera) degrader MS177 with other therapeutic alternatives targeting the oncogenic proteins EZH2 and c-Myc. The information presented is based on publicly available experimental data, offering a comprehensive overview for researchers in oncology and drug discovery.
Executive Summary
This compound is a potent and fast-acting PROTAC that induces the degradation of both the histone methyltransferase EZH2 and the transcription factor c-Myc.[1] It accomplishes this by linking a potent EZH2 inhibitor, C24, to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This dual-targeting mechanism allows this compound to effectively deplete both the canonical EZH2-PRC2 complex and the non-canonical EZH2-cMyc complex, leading to cancer cell growth inhibition, apoptosis, and cell cycle arrest.[1][2] This guide will compare the performance of this compound with other EZH2 inhibitors and PROTACs, providing a clear summary of its efficacy and mechanism of action.
Data Presentation: Quantitative Comparison of this compound and Alternatives
The following tables summarize the in vitro efficacy of this compound in comparison to other EZH2-targeting compounds. The data is compiled from various studies to provide a comparative overview. It is important to note that direct comparisons are most accurate when data is generated within the same study under identical experimental conditions.
Table 1: Comparison of IC50 Values for Cell Proliferation
| Compound | Target(s) | Cell Line | IC50 (µM) | Reference |
| This compound | EZH2 & c-Myc Degrader | MLL-r leukemia cells | 0.1 - 0.57 | [1] |
| This compound | EZH2 & c-Myc Degrader | AML patient sample | 0.09 - 1.35 | [1] |
| MS8815 | EZH2 Degrader | MDA-MB-468 (TNBC) | ~0.5 | [3] |
| YM281 | EZH2 Degrader | MDA-MB-468 (TNBC) | ~1 | [3] |
| C24 | EZH2 Inhibitor | MLL-r leukemia cells | >10 | [2] |
| EPZ-6438 (Tazemetostat) | EZH2 Inhibitor | MDA-MB-468 (TNBC) | >5 | [4] |
| F1021-0686 | c-Myc Inhibitor | HT-29 | 2.48 ± 0.41 | [5] |
| 10074-G5 | c-Myc Inhibitor | D341-CSC | >6.32 | [5] |
Table 2: Comparison of Degradation Activity (DC50)
| Compound | Target(s) | Cell Line | DC50 (nM) | Maximum Degradation (Dmax) | Reference |
| This compound | EZH2 | MV4;11 | 200 | >90% | [3] |
| MS8815 | EZH2 | MDA-MB-453 | 140 | Not Reported | [3] |
| E7 | EZH2, SUZ12, EED, RbAp48 | SU-DHL-6 | <1000 | >80% | [3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach for evaluating compounds like this compound, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound.
Caption: A typical workflow for evaluating PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental data. Below are protocols for key experiments used to characterize this compound and its alternatives.
Western Blot Analysis for Protein Degradation
This protocol is used to determine the extent of EZH2 and c-Myc degradation following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed cancer cell lines (e.g., MV4;11, EOL-1) in 6-well plates at a density of 1 x 10^6 cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5 µM) or vehicle control (DMSO) for a specified time (e.g., 16 or 24 hours).[1][6]
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Anti-EZH2 (1:1000)
-
Anti-c-Myc (1:1000)
-
Anti-GAPDH or β-actin (1:5000) as a loading control.
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.
-
Quantify band intensities using software like ImageJ to determine the percentage of protein degradation relative to the vehicle control.
-
Cell Viability Assay (MTS/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the compounds.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or alternative compounds (e.g., ranging from 0.01 to 100 µM) for a specified period (e.g., 4 days).[1] Include a vehicle control (DMSO).
-
-
MTS/MTT Reagent Addition:
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Co-Immunoprecipitation (Co-IP) for Ubiquitination
This protocol is used to confirm that this compound induces the ubiquitination of EZH2.
-
Cell Treatment and Lysis:
-
Treat cells (e.g., EOL-1) with this compound (e.g., 5 µM) and a proteasome inhibitor (e.g., MG132) for a specified time (e.g., 4-16 hours).[2]
-
Lyse the cells in a Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an anti-EZH2 antibody or an IgG control overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours.
-
Wash the beads several times with Co-IP lysis buffer.
-
-
Elution and Western Blot:
-
Elute the protein complexes from the beads by boiling in SDS sample buffer.
-
Perform Western blot analysis on the eluted samples using an anti-ubiquitin antibody to detect ubiquitinated EZH2.
-
Conclusion
This compound demonstrates a promising profile as a dual degrader of EZH2 and c-Myc, offering a potential therapeutic advantage over compounds that only inhibit the enzymatic activity of EZH2 or target only one of these oncoproteins. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of this compound and related compounds in various cancer models. Further head-to-head studies under standardized conditions will be crucial for a definitive comparative assessment of these emerging cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EZH2 non-canonically binds cMyc and p300 through a cryptic transactivation domain to mediate gene activation and promote oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Proper Disposal of MS177: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like MS177 are paramount to maintaining a secure laboratory environment and ensuring regulatory compliance. This guide provides essential procedural information for the proper disposal of this compound, a PROTAC (Proteolysis Targeting Chimera) EZH2 degrader.
While a specific Safety Data Sheet (SDS) for this compound (CAS No.: 2225938-86-1) classifies it as not a hazardous substance or mixture, the general guidance for PROTACs recommends treating them as potentially hazardous due to their biological activity.[1] Therefore, a conservative approach to disposal is advised, aligning with protocols for hazardous chemical waste.
Key Safety and Chemical Data
A summary of the essential data for this compound is provided below. This information should be readily accessible to all personnel handling the compound.
| Property | Value | Reference |
| Chemical Name | N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-6-(6-(4-(2-(3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanamido)ethyl)piperazin-1-yl)pyridin-3-yl)-1-isopropyl-1H-indazole-4-carboxamide | [1] |
| CAS Number | 2225938-86-1 | [1] |
| Molecular Formula | C48H55N11O8 | [1] |
| Molecular Weight | 914.02 g/mol | [1] |
| Appearance | Solid powder | |
| Storage Class | 11 - Combustible Solids | |
| GHS Classification | Not a hazardous substance or mixture | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound and associated waste. This procedure is based on general best practices for handling potent research chemicals and should be performed in accordance with your institution's Environmental Health and Safety (EHS) guidelines.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, safety goggles with side shields, and nitrile gloves. For handling larger quantities of the powder or when there is a risk of aerosolization, consider using a suitable respirator.
2. Waste Segregation and Collection:
-
Solid Waste: All materials that have come into direct contact with this compound are to be considered chemical waste. This includes, but is not limited to:
-
Contaminated gloves
-
Weighing paper and boats
-
Pipette tips
-
Vials and other disposable containers
-
-
Collect all solid waste in a dedicated, clearly labeled, and leak-proof container designated for hazardous chemical waste.
-
Liquid Waste: Unused solutions of this compound and any solvents used for rinsing contaminated glassware should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
3. Decontamination of Laboratory Equipment:
-
Non-disposable glassware and equipment that have been in contact with this compound should be decontaminated.
-
Rinse the equipment thoroughly with an appropriate solvent (e.g., ethanol (B145695) or isopropanol).
-
Collect the initial rinsate as hazardous liquid waste.
-
Subsequent washes with soap and water can typically be disposed of down the drain, but confirm this with your local EHS guidelines.
4. Final Disposal:
-
All collected waste must be disposed of through your institution's official hazardous waste management program.
-
The primary and recommended method of disposal for PROTAC compounds is high-temperature incineration by a licensed waste disposal facility.[2]
-
Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or poured down the drain.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
